4-Amino-2-methylbutanoic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNMNSZJSKBCLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545493 | |
| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22050-03-9 | |
| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of 4-Amino-2-methylbutanoic acid hydrochloride?
An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Amino-2-methylbutanoic acid hydrochloride
Abstract
This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, its structural similarity to GABA and other known GABAergic modulators allows for the formulation of a scientifically grounded, testable hypothesis regarding its mechanism of action. This guide synthesizes information from related compounds to propose a putative mechanism centered on the GABAergic system. We will detail the hypothesized molecular interactions, the resultant signaling pathways, and a comprehensive suite of experimental protocols required to validate these hypotheses. This document is intended to serve as a foundational roadmap for researchers initiating an investigation into the pharmacological profile of this compound.
Introduction and Structural Analysis
Gamma-aminobutyric acid (GABA) mediates its inhibitory effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-A and GABA-C receptors are ligand-gated chloride ion channels that induce rapid synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[1] The precise regulation of GABAergic signaling is critical for maintaining balanced neural activity, and its disruption is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.
4-Amino-2-methylbutanoic acid, as its name implies, is a derivative of butanoic acid with an amino group at the 4-position and a methyl group at the 2-position.[2][3] Its hydrochloride salt form enhances stability and solubility for experimental use.[4]
The key to postulating its mechanism lies in comparing its structure to that of GABA.
-
Core Scaffold: It retains the 4-aminobutanoic acid backbone of GABA, which is crucial for recognition by GABAergic proteins.
-
Key Modification: The addition of a methyl group at the C2 position introduces steric hindrance and alters the molecule's conformational flexibility compared to GABA. This modification is critical, as it can profoundly influence binding affinity and selectivity for different GABA receptor subtypes or related enzymes.
Based on these structural features, the primary hypothesis is that This compound functions as a modulator of the GABAergic system . The following sections will explore the specific potential targets within this system and the experimental workflows needed to elucidate the precise mechanism.
Postulated Molecular Targets and Mechanism of Action
The methyl group at the C2 position is the primary determinant of this compound's unique pharmacology. It could confer selectivity for a specific GABA receptor subtype or potentially shift its activity toward enzymes involved in GABA metabolism.
Interaction with GABA Receptors
The most direct potential mechanism is the binding of 4-Amino-2-methylbutanoic acid to one or more GABA receptor subtypes.
-
GABA-A Receptors: These are pentameric ligand-gated ion channels with a diverse array of subunits (α, β, γ, etc.).[5] The specific subunit composition determines the receptor's pharmacological properties. The methyl group on 4-Amino-2-methylbutanoic acid may allow it to selectively bind to a subset of GABA-A receptor assemblies, potentially acting as an agonist (channel opener), antagonist (blocker), or allosteric modulator.
-
GABA-B Receptors: As G-protein coupled receptors, GABA-B receptors modulate calcium and potassium channels. The conformational constraints imposed by the methyl group could favor binding to the GABA-B receptor, which has a distinct binding pocket compared to the ionotropic receptors.
-
GABA-C Receptors: These receptors, composed of ρ subunits, are pharmacologically distinct from GABA-A and GABA-B receptors.[1] A related compound, trans-4-Amino-2-methylbut-2-enoic acid, is known to be a tool for studying GABA-C receptors, making this a plausible target for 4-Amino-2-methylbutanoic acid as well.[1]
The following diagram illustrates the potential direct effects on postsynaptic neurons if the compound acts as a GABA receptor agonist.
Caption: Postulated agonistic action at GABA-A and GABA-B receptors.
Modulation of GABA Metabolism
An alternative or complementary mechanism is the inhibition of enzymes responsible for the degradation of GABA.
-
GABA Transaminase (GABA-T): This enzyme catabolizes GABA. Inhibition of GABA-T would lead to an increase in synaptic GABA concentrations, thereby enhancing overall inhibitory neurotransmission. The methyl group of 4-Amino-2-methylbutanoic acid could facilitate its binding to the active site of GABA-T, acting as an inhibitor.
Caption: Hypothesized inhibition of GABA-T by the compound.
Experimental Validation Protocols
To systematically test these hypotheses, a multi-tiered experimental approach is required. The following protocols are designed to move from broad, high-throughput screening to specific, mechanistic validation.
Tier 1: Binding Affinity Assays
Objective: To determine if this compound directly binds to GABA receptors or related targets.
Methodology: Radioligand Binding Assays
-
Preparation of Membranes: Prepare cell membrane fractions from tissue known to express high levels of the target receptors (e.g., rat cerebral cortex for GABA-A and GABA-B) or from cell lines stably expressing specific receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABA-A receptors).
-
Competitive Binding: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]muscimol for GABA-A sites, [³H]GABA for GABA-B sites) at a fixed concentration.
-
Test Compound Addition: Add increasing concentrations of this compound to the incubation mixture.
-
Separation and Scintillation Counting: After incubation, rapidly filter the mixture to separate bound from unbound radioligand. Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitor constant (Ki), which reflects the binding affinity of the test compound for the receptor.
| Target | Radioligand | Expected Outcome if Binding Occurs |
| GABA-A Receptor | [³H]Muscimol | Concentration-dependent displacement of [³H]Muscimol |
| GABA-B Receptor | [³H]GABA (in presence of isoguvacine to block GABA-A sites) | Concentration-dependent displacement of [³H]GABA |
| GABA-C Receptor | [³H]GABA (in ρ-expressing cells) | Concentration-dependent displacement of [³H]GABA |
Tier 2: Functional Characterization
Objective: To determine the functional effect of the compound on its target (e.g., agonist, antagonist, positive/negative modulator).
Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology using Xenopus Oocytes
-
Receptor Expression: Inject cRNA encoding the subunits of the desired GABA receptor subtype (e.g., human α1, β2, and γ2 for GABA-A) into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a set value (e.g., -70 mV).
-
Compound Application: Perfuse the chamber with a baseline buffer, then apply GABA at its EC₅₀ concentration to elicit a control current response (due to Cl⁻ influx).
-
Testing for Agonism: Apply increasing concentrations of this compound alone to determine if it can directly gate the channel.
-
Testing for Antagonism/Modulation: Co-apply a fixed concentration of GABA with increasing concentrations of the test compound to see if it inhibits or potentiates the GABA-evoked current.
-
Data Analysis: Measure the peak current amplitude for each condition. For agonism, generate a dose-response curve to calculate EC₅₀. For modulation, assess the percent inhibition or potentiation of the control GABA response.
Sources
- 1. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 22050-03-9 [chemicalbook.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on 4-Amino-2-methylbutanoic Acid Hydrochloride as a Putative GABA Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in pharmacology for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of 4-Amino-2-methylbutanoic acid hydrochloride, a structural analogue of GABA. Due to the limited direct pharmacological data on this specific compound, this guide synthesizes information from related GABA analogues to project a putative pharmacological profile. We will delve into the foundational principles of GABAergic neurotransmission, propose a detailed synthetic pathway for this compound, and outline the essential experimental protocols required for its full characterization as a GABA analogue. This includes receptor binding assays and functional electrophysiological studies. The guide also explores the anticipated structure-activity relationships, particularly the influence of the C2-methyl group on receptor interaction.
The GABAergic System: A Primer
The therapeutic potential of any GABA analogue is rooted in its interaction with the endogenous GABAergic system. GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1]
-
GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron.[2] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus causing neuronal inhibition. The GABAA receptor is a heteropentameric protein complex with a variety of subunits (α, β, γ, δ, ε, π, and θ), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[3] These receptors are the target for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[1]
-
GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition through the modulation of potassium and calcium channels.[4] They are involved in a range of physiological processes, including muscle relaxation, analgesia, and memory.
A third class, GABAC receptors , are also ionotropic chloride channels but are less widespread and have a distinct pharmacology.[5]
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Michael addition.[6]
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for 4-Amino-2-methylbutanoic acid.
Experimental Protocol: A Step-by-Step Guide
This protocol is a hypothetical, yet chemically sound, pathway.
Step 1: Synthesis of Diethyl 2-methyl-2-(2-nitroethyl)malonate
-
To a solution of diethyl methylmalonate (1 eq) in a suitable solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.
-
Cool the mixture to 0°C and add nitroethene (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group and Decarboxylation
-
Dissolve the product from Step 1 in a solvent such as methanol.
-
Add a reducing agent, for example, Raney nickel or palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the nitro group is fully reduced to an amine.
-
Acidify the reaction mixture with hydrochloric acid. This will protonate the newly formed amine and catalyze the decarboxylation of the malonic ester.
-
Heat the mixture to reflux to drive the decarboxylation.
-
Cool the reaction and remove the solvent under reduced pressure to yield the crude product.
Step 3: Purification and Salt Formation
-
The crude product from Step 2 is this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure hydrochloride salt.
-
Characterize the final product by NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Putative Pharmacological Profile and Structure-Activity Relationship (SAR)
The Impact of the C2-Methyl Group
The key structural feature distinguishing this compound from GABA is the methyl group at the C2 position. Research on a structurally similar compound, trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA), has shown that this C2 methyl substituent can cause steric hindrance at the ligand-binding site of certain GABA receptor subtypes.[5] Specifically, 2-MeTACA was found to be inactive at rat ρ3 GABAC receptors, suggesting that the binding pocket of this receptor subtype cannot accommodate the methyl group.[5]
This finding is crucial for predicting the activity of 4-Amino-2-methylbutanoic acid. It is plausible that the C2-methyl group will similarly reduce the affinity of the molecule for certain GABA receptor subtypes. The degree of this effect will likely vary depending on the specific receptor isoform and its unique binding pocket topography.
Predicted Receptor Affinity and Activity
-
GABAA Receptors: The affinity for GABAA receptors may be reduced compared to GABA. The diverse subunit composition of GABAA receptors could lead to subtype selectivity. It is possible the compound may show preferential binding to subtypes with a more accommodating binding site. Its functional activity (agonist, partial agonist, or antagonist) would need to be determined experimentally.
-
GABAB Receptors: The structural requirements for GABAB receptor activation are distinct from those of GABAA receptors. It is conceivable that 4-Amino-2-methylbutanoic acid could have some activity at GABAB receptors, though this is purely speculative without experimental data.
-
GABAC Receptors: Based on the findings with 2-MeTACA, it is likely that 4-Amino-2-methylbutanoic acid will have low affinity for at least some GABAC receptor subtypes.[5]
Essential Experimental Workflows for Characterization
To definitively characterize this compound as a GABA analogue, a series of standard pharmacological assays are required.
Workflow for In Vitro Characterization
Caption: In vitro characterization workflow.
Detailed Protocol: Radioligand Binding Assays
This protocol allows for the determination of the compound's binding affinity (Ki) for different GABA receptor subtypes.
-
Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific GABA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]muscimol for the GABAA site), and varying concentrations of the test compound (this compound).
-
Equilibration: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| Radioligand | A radioactively labeled molecule that binds with high affinity and specificity to the target receptor. |
| Test Compound | This compound. |
| IC50 | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor. |
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay determines whether the compound acts as an agonist, antagonist, or modulator of receptor function.
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the subunits of the desired GABA receptor subtype.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: Apply GABA (as a control) and different concentrations of this compound to the oocyte and record the resulting currents.
-
Data Analysis:
-
Agonist activity: If the compound elicits a current, it is an agonist. Plot a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to GABA).
-
Antagonist activity: To test for antagonist activity, co-apply the compound with a known concentration of GABA. If it reduces the GABA-evoked current, it is an antagonist. Calculate the IC50 for this inhibition.
-
| Parameter | Description |
| EC50 | The concentration of an agonist that produces 50% of the maximal response. |
| IC50 | The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. |
| Emax | The maximum response produced by the compound. |
Potential Therapeutic Implications and Future Directions
Should this compound demonstrate significant and selective activity at a particular GABA receptor subtype, it could hold therapeutic potential. For instance, selective GABAA receptor modulators are sought after for their potential to provide anxiolytic or anticonvulsant effects with a reduced side-effect profile compared to non-selective drugs like benzodiazepines.[7]
Future research should focus on a complete in vitro pharmacological characterization as outlined above. If promising activity is identified, in vivo studies in animal models of epilepsy, anxiety, or pain would be the next logical step to assess its therapeutic efficacy and safety profile.
Conclusion
This compound represents an under-investigated structural analogue of GABA. Based on the principles of medicinal chemistry and the pharmacology of related compounds, it is hypothesized that the C2-methyl group will confer a degree of subtype selectivity by sterically hindering its binding to certain GABA receptors. This guide has provided a comprehensive framework for its synthesis and detailed the necessary experimental protocols for its thorough pharmacological characterization. The systematic investigation of such simple analogues is crucial for a deeper understanding of the structure-activity relationships at GABA receptors and may lead to the development of novel therapeutics for a variety of CNS disorders.
References
- Sieghart, W., & Ramerstorfer, J. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40896-40903.
- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina.
-
RxList. (2021). How Do GABA Analogs Work? Retrieved from [Link]
- Möhler, H. (2006). GABAA receptors: a new paradigm for the benzodiazepine site. Journal of Neurochemistry, 97(6), 1683-1690.
- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835-867.
- Chebib, M., Mewett, K. N., & Johnston, G. A. (1998). trans-4-Amino-2-methylbut-2-enoic acid and (±)-trans-2-aminomethylcyclopropanecarboxylic acid can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 125(7), 1551-1557.
-
PubChem. (n.d.). 4-Amino-2-methylbutanoic acid. Retrieved from [Link]
-
Wikipedia. (2024). Methaqualone. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and resolution of 2-methyl analogues of GABA. Retrieved from [Link]
- Davis, M. I., & Ticku, M. K. (1981). GABA and the GABAA Receptor. Alcohol Health and Research World, 5(4), 2-7.
- Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2019).
- Google Patents. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use.
- Google Patents. (1985). 4-Amino-butanoic-acid derivatives, preparation and use.
-
MDPI. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]
- Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
PubMed. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
Sources
- 1. Methaqualone - Wikipedia [en.wikipedia.org]
- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
Physical and chemical properties of 4-Amino-2-methylbutanoic acid hydrochloride.
An In-Depth Technical Guide to 4-Amino-2-methylbutanoic Acid Hydrochloride
Introduction
This compound is a non-proteinogenic, chiral amino acid derivative that serves as a crucial building block in modern pharmaceutical and biochemical research. Unlike its protein-forming counterparts, this molecule's unique structure, featuring a methyl group at the alpha-position to the carboxylate, imparts specific conformational constraints and properties. These characteristics make it a valuable intermediate in the synthesis of complex bioactive molecules, including peptide-based therapeutics and compounds targeting neurological disorders.[1] This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization methods, and essential handling protocols, designed for researchers, chemists, and drug development professionals who utilize such specialized intermediates.
Nomenclature and Chemical Structure
Correctly identifying a chemical entity is the foundation of reproducible science. This compound is cataloged under several identifiers, and it is critical to distinguish the hydrochloride salt from its free amino acid form. The hydrochloride form is typically supplied to enhance stability and solubility in aqueous media.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-2-methylbutanoic acid;hydrochloride | PubChem[2] |
| CAS Number | 22050-03-9 | ChemicalBook[3] |
| Molecular Formula | C₅H₁₂ClNO₂ | Derived |
| Molecular Weight | 153.61 g/mol | Derived |
| Canonical SMILES | CC(CCN)C(=O)O.Cl | PubChem[2][4] |
| InChI Key | AEBRINKRALSWNY-UHFFFAOYSA-N (Free acid) | PubChem[2] |
The structure consists of a four-carbon butanoic acid backbone, an amino group at the terminal (C4) position, and a methyl group at the C2 position. The presence of the hydrochloride salt means the primary amine is protonated, forming an ammonium chloride salt.
Caption: Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from reaction setup to formulation and storage.
| Property | Value | Comments & Significance |
| Appearance | White to off-white solid | Expected for a small organic salt. Visual inspection is a primary purity check. |
| Melting Point | Data not consistently available | The melting point for related amino acid hydrochlorides can be high (>200°C), often with decomposition. Experimental determination via DSC or melting point apparatus is required. |
| Solubility | Soluble in water; limited solubility in non-polar organic solvents | The ionic nature of the ammonium chloride salt and the polar carboxylic acid group confer high aqueous solubility.[5] Solubility in alcohols like ethanol and methanol is expected to be lower than in water.[6] This property is critical for selecting reaction solvents and purification methods. |
| pKa | Two pKa values expected (pKa₁ ~2-3 for -COOH; pKa₂ ~9-10 for -NH₃⁺) | These are estimated values typical for amino acids. The exact pKa values are critical for buffer selection in chromatographic methods and for understanding the compound's charge state at a given pH. Experimental determination via potentiometric titration is the standard protocol. |
| Predicted XlogP | -2.6 (for free acid) | PubChem[7] |
Expert Insights on Physicochemical Properties: The high water solubility is a direct consequence of its salt form. When planning organic synthesis, it is often necessary to neutralize the hydrochloride with a non-nucleophilic base (e.g., triethylamine) to liberate the free amine for subsequent reactions, such as amide bond formation. The predicted XlogP value indicates high hydrophilicity, which aligns with its poor solubility in non-polar solvents and informs its behavior in reversed-phase chromatography, where it will elute early without a suitable ion-pairing agent.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of starting materials in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this compound, the expected signals in a typical solvent like D₂O are:
-
¹H NMR:
-
A doublet signal for the C2-methyl group protons (~1.2 ppm).
-
A multiplet for the C2 methine proton.
-
Two distinct multiplets for the C3 and C4 methylene protons. The C4 protons adjacent to the -NH₃⁺ group will be further downfield (~3.0 ppm).[8]
-
The acidic proton of the carboxylic acid may be visible as a broad singlet or exchange with the solvent.
-
-
¹³C NMR:
-
Five distinct carbon signals are expected.
-
The carbonyl carbon (C1) will be the most downfield signal (~175-180 ppm).[9]
-
Signals for the aliphatic carbons (C2, C3, C4, and the methyl carbon) will appear in the upfield region.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the free acid form, the expected [M+H]⁺ ion would have an m/z of approximately 118.0863, corresponding to the formula [C₅H₁₂NO₂]⁺.[4] This precise mass measurement is a definitive confirmation of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. Characteristic absorption bands include:
-
~2500-3300 cm⁻¹: A broad band corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt.
-
~1700-1730 cm⁻¹: A strong absorption from the C=O stretch of the carboxylic acid.
-
~1500-1600 cm⁻¹: N-H bending vibrations.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. Since 4-Amino-2-methylbutanoic acid lacks a strong UV chromophore, direct UV detection is challenging and offers poor sensitivity.[10][11] Therefore, a robust analytical method requires either derivatization or an alternative detection technique.
Caption: Workflow for HPLC purity determination with pre-column derivatization.
Protocol: Purity Determination by RP-HPLC with OPA/FMOC Derivatization
This protocol is a self-validating system because it relies on the well-established and reproducible chemistry of o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) to impart high UV absorbance and fluorescence to primary and secondary amines, respectively.[12]
-
Reagent Preparation:
-
Diluent: 0.1 N Hydrochloric Acid (HCl).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).
-
Derivatization Reagents: Prepare OPA and FMOC reagents as per a standard amino acid analysis kit protocol (e.g., Agilent).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent.
-
Prepare the sample to be tested at the same concentration.
-
-
Automated Derivatization and Injection:
-
Use an autosampler programmed to mix the sample/standard with the OPA reagent first (for the primary amine), followed by the FMOC reagent. The derivatization is rapid and occurs at room temperature.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 40 °C.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).
-
Gradient Elution: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over ~20 minutes to elute all derivatives.[12]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized 4-Amino-2-methylbutanoic acid by comparing its retention time to the reference standard.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks detected, expressed as a percentage (Area %).
-
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While this specific compound does not have extensive toxicological data, information can be inferred from safety data sheets (SDS) of similar amino acid hydrochlorides.
-
Hazard Identification: May cause skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[13] For long-term stability, storage at 2-8°C may be recommended.[1]
-
Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[13]
Conclusion
This compound is a specialized chemical intermediate with distinct properties that make it valuable for advanced synthetic applications. Its high aqueous solubility, chiral nature, and defined chemical reactivity are key attributes for its use in drug discovery and biochemical research. A thorough understanding of its physicochemical properties and the application of robust analytical methods, such as the HPLC protocol detailed herein, are essential for ensuring the quality and reproducibility of scientific outcomes. Adherence to strict safety and handling protocols is mandatory for the safe and effective use of this compound in the laboratory.
References
-
Lee, S., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]
-
Al-Ghanayem, A. A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Food Properties. Available at: [Link]
-
Dionex. (n.d.). UHPLC Analysis of Underivatized Amino Acids. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Acros Organics. (n.d.). 3-Aminobenzenesulfonyl fluoride hydrochloride, 98% - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Karagianni, K., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank. Available at: [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]
-
Chemsrc. (n.d.). (2R)-4-amino-2-methylbutanoic acid | CAS#:96192-37-9. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-4-amino-2-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]
-
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-amino-3-methylbutanoic acid - 71424-95-8. Retrieved from [Link]
-
Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 22050-03-9 [chemicalbook.com]
- 4. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminobutyric acid(56-12-2) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. myfoodresearch.com [myfoodresearch.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. uwaterloo.ca [uwaterloo.ca]
The Stereochemical Dichotomy of 4-Amino-2-methylbutanoic acid Hydrochloride: A Technical Guide to Synthesis, Separation, and Pharmacological Effects
Abstract
This technical guide provides an in-depth exploration of the stereochemistry of 4-Amino-2-methylbutanoic acid hydrochloride, a chiral analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The presence of a chiral center at the C2 position gives rise to two distinct enantiomers, (R)- and (S)-4-amino-2-methylbutanoic acid, each possessing unique biological and pharmacological profiles. This document delineates the critical importance of stereochemistry in the interaction of these molecules with their biological targets, primarily the GABAergic system. We present a comprehensive overview of stereoselective synthetic strategies and chiral separation methodologies, providing researchers with the foundational knowledge to obtain enantiomerically pure forms of this compound. Furthermore, this guide delves into the distinct pharmacological effects of each stereoisomer, highlighting the stereospecificity of their interactions with GABA receptors and the resulting implications for their therapeutic potential in neurological disorders. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: The Significance of Chirality in a GABA Analog
4-Amino-2-methylbutanoic acid is a structurally simple yet pharmacologically significant molecule that belongs to the class of GABA analogs.[1] The introduction of a methyl group at the C2 position of the butanoic acid backbone introduces a chiral center, resulting in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] This seemingly minor structural modification has profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological macromolecules.
In the realm of drug development, it is a well-established principle that stereoisomers of a chiral drug can exhibit marked differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis, separation, and individual pharmacological evaluation of each enantiomer are paramount for the development of safe and effective therapeutics.
This guide will provide a detailed examination of the stereochemistry of this compound, focusing on the following key areas:
-
Stereoselective Synthesis and Chiral Resolution: Methodologies for obtaining the individual (R)- and (S)-enantiomers in high enantiomeric purity.
-
Stereospecific Pharmacological Effects: A comparative analysis of the biological activities of each enantiomer, with a focus on their interactions with GABA receptors.
-
Experimental Protocols: Detailed, step-by-step procedures for the synthesis, separation, and analysis of the stereoisomers of 4-Amino-2-methylbutanoic acid.
Stereochemistry and Molecular Structure
The single chiral center in 4-Amino-2-methylbutanoic acid is the carbon atom at the second position (C2) of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), a carboxyl group (-COOH), and an aminoethyl group (-CH2CH2NH2). The spatial arrangement of these groups around the chiral center determines the absolute configuration of the molecule, designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.
The hydrochloride salt form is commonly used to improve the stability and solubility of the amino acid.
Molecular Properties
| Property | Value |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | (2R)-4-amino-2-methylbutanoic acid / (2S)-4-amino-2-methylbutanoic acid |
| Chiral Center | C2 |
| Number of Stereoisomers | 2 (one pair of enantiomers) |
Synthesis and Chiral Separation of Stereoisomers
The preparation of enantiomerically pure 4-Amino-2-methylbutanoic acid can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to produce a single enantiomer directly. A powerful approach for the asymmetric synthesis of α-amino acids is the use of chiral auxiliaries. The Schöllkopf method, which utilizes bis-lactim ethers derived from chiral amino acids like valine, provides a robust strategy for the diastereoselective alkylation of a masked glycine.[2] This methodology can be adapted for the synthesis of (S)-4-Amino-2-methylbutanoic acid.
A plausible synthetic route, analogous to the synthesis of similar chiral amino acids, involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base.[3] This complex can then be alkylated, and subsequent disassembly of the complex yields the desired amino acid enantiomer and allows for the recovery of the chiral auxiliary.[3]
Conceptual Workflow for Stereoselective Synthesis
Caption: A conceptual workflow for the stereoselective synthesis of (S)-4-Amino-2-methylbutanoic acid using a chiral auxiliary.
Chiral Resolution of Racemic Mixtures
An alternative to asymmetric synthesis is the separation of a racemic mixture of 4-Amino-2-methylbutanoic acid into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely employed technique for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acids.[4][5] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.[4]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a starting point for the development of a chiral HPLC method for the separation of (R)- and (S)-4-amino-2-methylbutanoic acid.
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® series).[6]
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to the mobile phase to improve peak shape and resolution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: As 4-Amino-2-methylbutanoic acid lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can be attempted. Alternatively, derivatization with a UV-active or fluorescent tag, or the use of a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) is recommended for sensitive and robust quantification.
Logical Flow for Chiral HPLC Method Development
Caption: A logical workflow for the development of a chiral HPLC method for the separation of 4-Amino-2-methylbutanoic acid enantiomers.
Stereospecific Pharmacological Effects
As a GABA analog, the pharmacological effects of 4-Amino-2-methylbutanoic acid are primarily mediated through its interaction with the GABAergic system. The two main types of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[7] The stereochemistry of GABA analogs plays a crucial role in their affinity and efficacy at these receptor subtypes.
While direct comparative studies on the enantiomers of 4-Amino-2-methylbutanoic acid are not extensively reported in publicly available literature, valuable insights can be drawn from structurally related compounds. For instance, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit distinct receptor selectivity: the (S)-enantiomer is more potent at GABA-A receptors, while the (R)-enantiomer shows higher potency at GABA-B receptors.[8] This suggests that the stereocenter in close proximity to the carboxyl group significantly influences receptor binding.
Based on this precedent, it is highly probable that the (R)- and (S)-enantiomers of 4-Amino-2-methylbutanoic acid also display differential activity at GABA-A and GABA-B receptors.
Postulated Receptor Interactions
-
(S)-4-Amino-2-methylbutanoic acid: It is hypothesized that the (S)-enantiomer may exhibit a higher affinity for the GABA-A receptor. Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a rapid inhibitory effect.[9] Compounds with GABA-A agonist activity are typically associated with sedative, anxiolytic, and anticonvulsant effects.[10]
-
(R)-4-Amino-2-methylbutanoic acid: The (R)-enantiomer is postulated to have a higher affinity for the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a more prolonged inhibitory response through the modulation of potassium and calcium channels.[11] GABA-B agonists are known for their muscle relaxant and anti-spasticity effects. The use of (R)-4-amino-2-methylbutanoic acid as a building block for pharmaceuticals targeting neurological disorders further supports the significance of this enantiomer's biological activity.[12]
Hypothesized Signaling Pathways
Caption: Hypothesized distinct signaling pathways for the (S)- and (R)-enantiomers of 4-Amino-2-methylbutanoic acid.
Conclusion and Future Directions
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The presence of a single chiral center gives rise to two enantiomers with putatively distinct affinities and efficacies at GABA-A and GABA-B receptors. This stereochemical dichotomy underscores the importance of developing robust methods for the stereoselective synthesis and chiral separation of these compounds to enable a thorough investigation of their individual therapeutic potential.
Future research should focus on elucidating the precise pharmacological profiles of the (R)- and (S)-enantiomers through comprehensive in vitro receptor binding assays and in vivo studies to evaluate their anticonvulsant, anxiolytic, sedative, and muscle relaxant properties. A deeper understanding of the structure-activity relationships of these stereoisomers will pave the way for the rational design of novel, highly selective GABAergic modulators with improved therapeutic indices for the treatment of a range of neurological and psychiatric disorders.
References
-
Chem-Impex. (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. [Link]
-
Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]
- Chebib, M., & Johnston, G. A. (2000). The GABAC receptors as drug targets. Annual review of pharmacology and toxicology, 40, 637-661.
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
- Sato, H., Kusumi, T., Imaye, K., & Kakisawa, H. (1976). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Bulletin of the Chemical Society of Japan, 49(10), 2815-2816.
-
PubChem. (R)-4-amino-2-methylbutanoic acid. [Link]
- Chebib, M., Mewett, K. N., & Johnston, G. A. (1998). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. European journal of pharmacology, 357(2-3), 227–234.
- Soloshonok, V. A., Ueki, H., & Yasumoto, M. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules (Basel, Switzerland), 24(24), 4521.
- Cavalier, F., & Pepe, G. (1999). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Il Farmaco, 54(10), 641-646.
- Ilies, M., & Ilas, J. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 26(15), 4588.
- Okamoto, Y., & Ikai, T. (2022).
-
PubChem. 4-Amino-2-methylbutanoic acid. [Link]
- Okamoto, Y., & Ikai, T. (2022).
- Giardina, G., Sarro-Antinucci, F., & Giammanco, S. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules (Basel, Switzerland), 26(11), 3291.
- Paruszewski, R., Strupińska, M., Stables, J. P., Swiader, M., Czuczwar, S., Kleinrok, Z., & Turski, W. (2001). Amino acid derivatives with anticonvulsant activity. Chemical & pharmaceutical bulletin, 49(5), 629–631.
-
Chem-Impex. (S)-(-)-4-Amino-2-hydroxybutyric acid. [Link]
-
PubChemLite. This compound. [Link]
- Giordano, A., Spinella, A., & Sodano, G. (1999). Stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids. Tetrahedron: Asymmetry, 10(10), 1851-1854.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
- Enna, S. J., & Möhler, H. (2007). The GABA receptors. The GABA receptors, 1-25.
- Baur, R., & Sigel, E. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International journal of molecular sciences, 22(21), 11894.
- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 32, 55-60.
- Frølund, B., & Kristiansen, U. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International journal of molecular sciences, 20(14), 3533.
- Siddiqui, N., & Ahsan, W. (2010). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Acta poloniae pharmaceutica, 67(2), 129–134.
-
Wikipedia. γ-Hydroxybutyric acid. [Link]
- Takasu, H., Ukai, M., & Imada, Y. (2005). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. The Journal of pharmacology and experimental therapeutics, 315(1), 383–389.
Sources
- 1. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide on the Biological Activity of 4-Amino-2-methylbutanoic acid hydrochloride
This guide provides a comprehensive framework for the investigation of the biological activity of 4-Amino-2-methylbutanoic acid hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard recitation of facts to offer a strategic, field-proven roadmap for characterizing a novel chemical entity with suspected neuroactive properties. Here, we elucidate the causal reasoning behind experimental choices, integrate self-validating protocols, and ground our approach in authoritative scientific principles.
Part 1: Foundational Assessment and Mechanistic Hypothesis
Structural Analogy and Putative Target
This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The core butanoic acid backbone with a terminal amino group suggests a potential interaction with GABAergic systems. The presence of a methyl group at the second position introduces a chiral center and may confer selectivity or altered potency for different GABA receptor subtypes compared to the endogenous ligand.
Given its structure, it is hypothesized that this compound may act as a ligand for GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][3]
Physicochemical Properties
A summary of the known physicochemical properties of the parent compound, 4-Amino-2-methylbutanoic acid, is presented in Table 1.[4][5][6] The hydrochloride salt form is expected to exhibit increased aqueous solubility, a critical factor for in vitro assay preparation and potential in vivo formulations.
| Property | Value | Source |
| Molecular Formula | C5H11NO2 | [4][5] |
| Molecular Weight | 117.15 g/mol | [4] |
| XLogP3 | -2.6 | [4] |
| IUPAC Name | 4-amino-2-methylbutanoic acid | [5] |
Table 1: Physicochemical Properties of 4-Amino-2-methylbutanoic acid
Part 2: A Step-by-Step Investigational Workflow
The following sections outline a logical, tiered approach to comprehensively characterize the biological activity of this compound, starting with in vitro receptor-level interactions and progressing to in vivo behavioral outcomes.
Caption: A tiered workflow for characterizing a novel neuroactive compound.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial phase focuses on determining if and how this compound interacts with its putative targets.
Rationale: Radioligand binding assays are a robust method to quantify the affinity of a test compound for a specific receptor.[3][7] By measuring the displacement of a known radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of our unlabeled test compound, providing a direct measure of its binding potency.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Tissue Preparation: Utilize rat brain cortex membranes, a rich source of GABA-A receptors.[7] Homogenize tissue in a buffered solution and prepare a crude membrane fraction via centrifugation.
-
Assay Conditions: In a 96-well plate format, incubate the brain membranes with a specific radioligand for the GABA-A receptor, such as [3H]muscimol.[7]
-
Competition Binding: Add increasing concentrations of this compound to compete with [3H]muscimol for binding.
-
Defining Non-Specific Binding: A parallel set of wells containing a high concentration of a known GABA-A agonist (e.g., unlabeled GABA or bicuculline) is used to determine non-specific binding.[7]
-
Separation and Quantification: Terminate the incubation by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand. Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to calculate the IC50 (concentration inhibiting 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
A similar protocol would be employed for GABA-B receptors, using a specific radioligand such as [3H]baclofen.[7]
Rationale: While binding assays confirm affinity, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or allosteric modulator). Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant receptors, provide a direct measure of receptor function by recording ion channel activity.[8][9]
Experimental Protocol: Functional Characterization at GABA-A Receptors
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2) to express functional receptors on the oocyte membrane.[10]
-
TEVC Setup: Place a cRNA-injected oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.
-
Agonist Activity Assessment: Perfuse the oocyte with increasing concentrations of this compound and record the induced current. A dose-dependent inward chloride current indicates agonist activity.
-
Antagonist Activity Assessment: Co-apply a fixed, sub-maximal concentration of GABA with increasing concentrations of the test compound. A reduction in the GABA-evoked current suggests antagonist activity.
-
Allosteric Modulation Assessment: Co-apply a low, threshold-level concentration of GABA with increasing concentrations of the test compound. Potentiation of the GABA-evoked current indicates positive allosteric modulation.[11]
-
Data Analysis: Plot the current response against the logarithm of the compound concentration to generate dose-response curves and determine key parameters like EC50 (for agonists) or IC50 (for antagonists).
Caption: Potential mechanisms of action at the GABA-A receptor.
In Vivo Evaluation: Assessing Systemic Effects
Should in vitro data reveal significant activity, the next logical step is to assess the compound's effects in whole-animal models. These studies provide insights into its therapeutic potential and potential side-effect profile.
Rationale: Given the role of the GABAergic system in regulating anxiety and arousal, compounds that enhance GABAergic transmission are often anxiolytic and sedative.[12] Standard behavioral paradigms can effectively screen for these effects.
Experimental Protocols:
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[13]
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior. A significant decrease in distance traveled or rearing frequency can indicate sedative effects.
Rationale: Enhancing GABAergic inhibition is a cornerstone of anticonvulsant therapy.[14] Assessing the compound's ability to protect against chemically induced seizures is a key screen for antiepileptic potential.
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Animal Dosing: Administer this compound or vehicle control to rodents via an appropriate route (e.g., intraperitoneal injection).
-
Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ, a GABA-A receptor antagonist.
-
Observation: Observe the animals for the onset and severity of seizures, typically rated using a standardized scale (e.g., the Racine scale).
-
Data Analysis: Compare the latency to seizure onset and the mean seizure score between the compound-treated and vehicle-treated groups. An increase in latency and a decrease in seizure severity indicate anticonvulsant activity.
Part 3: Data Synthesis and Future Directions
The culmination of this investigational workflow will be a comprehensive biological activity profile for this compound.
| Assay | Key Parameter | Interpretation |
| Radioligand Binding | Ki | Affinity for the receptor |
| Electrophysiology | EC50 / IC50 | Functional potency as an agonist/antagonist |
| Elevated Plus Maze | % Time in Open Arms | Anxiolytic potential |
| PTZ Seizure Model | Seizure Latency/Score | Anticonvulsant potential |
Table 2: Summary of Key Experimental Readouts
Positive findings, such as potent agonist activity at GABA-A receptors coupled with anxiolytic and anticonvulsant effects in vivo, would warrant further preclinical development. Subsequent steps would include pharmacokinetics, toxicology studies, and structure-activity relationship (SAR) analyses to optimize the compound's properties.[15] Conversely, a lack of activity in the initial in vitro assays would suggest that the compound's biological activity, if any, lies outside the GABAergic system, prompting a re-evaluation of its potential targets.
This structured, hypothesis-driven approach ensures a rigorous and efficient evaluation of this compound, providing a solid foundation for any subsequent drug development efforts.
References
- Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
-
Enna, S. J., & Möhler, H. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology, 63, 1.7.1–1.7.20. Retrieved from [Link]
-
Galanopoulou, A. S. (2020). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI. Retrieved from [Link]
-
ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Publications. Retrieved from [Link]
-
Frontiers in Pharmacology. (2021). Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. Frontiers. Retrieved from [Link]
-
Wickham, R. J., et al. (2012). GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines. PLoS ONE, 7(9), e44971. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]
-
PubChem. (n.d.). (R)-4-amino-2-methylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylbutanoic acid. Retrieved from [Link]
-
Tasan, R. O., et al. (2011). Altered GABA transmission in a mouse model of increased trait anxiety. Neuroscience, 183, 71-80. Retrieved from [Link]
-
MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Retrieved from [Link]
-
Chebib, M., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(6), 1279-1286. Retrieved from [Link]
-
The Scientist. (2026). Q&A: Building Human Parvalbumin Interneurons to Advance Epilepsy Research. Retrieved from [Link]
-
Chebib, M., et al. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 132(7), 1569-1576. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]
-
Sieghart, W. (1997). GABA and the GABAA Receptor. Alcohol Health and Research World, 21(2), 120-126. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1437-1447. Retrieved from [Link]
Sources
- 1. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 12. Altered GABA transmission in a mouse model of increased trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes [mdpi.com]
- 15. chemimpex.com [chemimpex.com]
Discovery and history of 4-Amino-2-methylbutanoic acid hydrochloride.
An In-Depth Technical Guide to 4-Amino-2-methylbutanoic acid hydrochloride: From Conceptual Genesis in GABAergic Research to Synthetic Realization
Introduction
This compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a focal point in the ongoing exploration of neuromodulatory agents. While not as extensively documented as mainstream pharmaceuticals, its structural design embodies key principles of medicinal chemistry aimed at overcoming the pharmacological limitations of GABA. This guide provides a comprehensive technical overview of this compound, tracing its conceptual origins, delineating plausible synthetic pathways, and exploring its potential biological significance. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of established neuropharmacological history and practical synthetic chemistry.
The journey into the significance of this compound begins with the discovery of GABA in the brain in 1950.[1][2][3] This seminal finding opened the door to understanding the brain's primary inhibitory system. However, GABA's therapeutic potential was hampered by its inability to effectively cross the blood-brain barrier. This limitation spurred the development of GABA analogs, structurally modified molecules designed to retain GABAergic activity while exhibiting improved pharmacokinetic properties. A notable example of a successful GABA analog is gabapentin, first synthesized in the mid-1970s.[4] The conceptualization of 4-Amino-2-methylbutanoic acid follows this established trajectory of rational drug design in the field of neuroscience.
The Rationale for Methylation: A Strategic Design Choice
The introduction of a methyl group at the second carbon (the α-carbon relative to the carboxyl group) of the 4-aminobutanoic acid backbone is a deliberate and strategic modification. This structural alteration is intended to influence several key molecular properties:
-
Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to GABA. This is a critical factor in enhancing its ability to penetrate the blood-brain barrier, a primary hurdle for the therapeutic application of GABA itself.
-
Conformational Rigidity: The presence of the methyl group introduces a degree of steric hindrance, which can restrict the molecule's rotational freedom. This can lead to a more defined three-dimensional shape, potentially increasing its binding affinity and selectivity for specific GABA receptor subtypes or related targets.
-
Metabolic Stability: The methyl group can shield the molecule from enzymatic degradation, potentially prolonging its half-life and duration of action in the body.
These anticipated benefits underscore the rationale behind the synthesis and investigation of 4-Amino-2-methylbutanoic acid and its hydrochloride salt.
Historical Context: The Evolution of GABAergic Drugs
The development of this compound is best understood within the broader historical context of GABAergic drug discovery.
Key Milestones in GABA Research
| Year | Discovery | Significance |
| 1950 | GABA identified in the brain.[1][2][3] | Established the presence of a major inhibitory neurotransmitter. |
| 1957 | GABA's inhibitory activity on neurons demonstrated.[1] | Confirmed its role in neurotransmission. |
| 1960s | Introduction of benzodiazepines.[5] | A new class of drugs that enhance GABAergic inhibition. |
| 1975 | Benzodiazepine action linked to GABA receptors.[2][3] | Elucidated the mechanism of action for a major drug class. |
| 1975 | First synthesis of Gabapentin described.[4] | A successful GABA analog designed to cross the blood-brain barrier. |
| 1980 | Discovery of the GABA-B receptor.[2][3] | Revealed the existence of a second major type of GABA receptor. |
This timeline illustrates the progressive understanding of the GABA system and the continuous effort to develop drugs that can modulate its activity for therapeutic benefit. The design of 4-Amino-2-methylbutanoic acid is a logical extension of this research trajectory.
Synthesis of this compound: Plausible Synthetic Pathways
While a singular, universally cited synthesis for this compound is not prominently featured in the literature, its structure lends itself to several established synthetic organic chemistry methodologies. Below are two plausible, detailed protocols for its preparation.
Pathway 1: Michael Addition to a Nitroalkene
This pathway offers a robust method for constructing the carbon skeleton and introducing the amino group in a controlled manner.
Sources
- 1. JBC: The discovery of GABA in the brain [asbmb.org]
- 2. researchgate.net [researchgate.net]
- 3. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-methylbutanoic acid hydrochloride: A Scoping Review and Methodological Framework for Investigating its Potential in Neurological Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The therapeutic landscape for neurological disorders remains challenging, necessitating the exploration of novel chemical entities that can modulate key neurotransmitter systems. 4-Amino-2-methylbutanoic acid hydrochloride is a small molecule whose chemical architecture suggests a potential interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. Direct research on this specific compound's role in neurological disease is nascent. This guide, therefore, serves a dual purpose: first, to consolidate the existing chemical and structural information for this compound, and second, to propose a comprehensive, hypothesis-driven methodological framework for its preclinical investigation. We will detail the scientific rationale and step-by-step protocols for a phased research program, from initial in vitro receptor characterization to in vivo efficacy testing in relevant disease models. This document is intended to provide researchers and drug development professionals with a practical roadmap to systematically evaluate the therapeutic potential of this and similar GABAergic modulators.
Part 1: Chemical Profile and Synthesis Considerations
4-Amino-2-methylbutanoic acid is a derivative of the neurotransmitter GABA, distinguished by a methyl group at the α-carbon (position 2).[1][2] This modification is significant from a medicinal chemistry perspective, as α-substitution can introduce conformational constraints, potentially leading to increased receptor subtype selectivity and altered metabolic stability compared to the endogenous ligand.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][3] |
| Molecular Weight | 117.15 g/mol | [1] |
| IUPAC Name | 4-amino-2-methylbutanoic acid | [1] |
| CAS Number | 42453-21-4 | [1] |
| Predicted XLogP3 | -2.6 | [3] |
The hydrochloride salt form is typically used to improve solubility and stability for experimental use.[4]
Synthesis Outline: The synthesis of related compounds often involves multi-step processes. For instance, a patented method for a structurally similar compound, 4-amino-2,4-dioxobutanoic acid, involves the opening of an anhydride (dihodro-3-methylene-2,5-furandione) with ammonium hydroxide, followed by ozonolysis.[5] This general approach of using commercially available starting materials and building the carbon skeleton with subsequent functional group transformations is a common strategy for creating novel amino acid derivatives.
Part 2: The GABAergic System and a Hypothesized Mechanism of Action
The GABAergic system is the principal inhibitory network in the mammalian brain, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[6] Dysregulation of this system is a cornerstone of the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety disorders, sleep disturbances, and is increasingly implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[6]
GABA exerts its effects through three main classes of receptors:
-
GABAA Receptors: These are ligand-gated ion channels that permit the influx of chloride (Cl⁻) ions, leading to hyperpolarization of the neuron and rapid synaptic inhibition.[7]
-
GABAB Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.
-
GABAC Receptors: A subclass of ligand-gated ion channels, primarily found in the retina, with distinct pharmacology from GABAA receptors.[8][9]
Core Hypothesis: We hypothesize that 4-Amino-2-methylbutanoic acid acts as a modulator of GABA receptors. Its structural similarity to GABA suggests it can bind to the GABA binding pocket. The presence of the methyl group at the C2 position could:
-
Confer Subtype Selectivity: Steric hindrance or favorable hydrophobic interactions introduced by the methyl group may favor binding to a specific subset of GABA receptor isoforms.
-
Alter Functional Activity: The compound could act as a full agonist, a partial agonist, or an antagonist, depending on how its binding translates into receptor conformational changes.
This targeted modulation could offer a more refined therapeutic effect with a potentially improved side-effect profile compared to non-selective GABAergic agents.
Part 3: A Methodological Framework for Preclinical Investigation
To systematically evaluate the therapeutic potential of this compound, a phased approach is essential. This section provides detailed, self-validating protocols that explain the causality behind each experimental choice.
Phase 1: In Vitro Pharmacological Characterization
Objective: To define the molecular targets of the compound and characterize its functional activity.
Protocol 1: Radioligand Binding Assays
-
Causality: This experiment is the first critical step to determine if the compound physically interacts with GABA receptors. By measuring the displacement of a known high-affinity radiolabeled ligand, we can calculate the binding affinity (Kᵢ) of our test compound, providing a quantitative measure of its potency at the receptor binding site.
-
Methodology:
-
Tissue Preparation: Prepare cell membrane homogenates from rodent brain tissue (e.g., cortex for GABAA/GABAB) or from cell lines recombinantly expressing specific GABA receptor subtypes.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]muscimol for GABAA sites, [³H]CGP54626 for GABAB sites), and varying concentrations of the test compound (4-Amino-2-methylbutanoic acid HCl).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ value.
-
-
Data Presentation:
| Receptor Subtype | Radioligand | Test Compound Kᵢ (nM) |
| GABAA | [³H]Muscimol | Experimental Value |
| GABAB | [³H]CGP54626 | Experimental Value |
| GABAC (ρ1) | [³H]GABA | Experimental Value |
Protocol 2: Electrophysiology in Xenopus Oocytes
-
Causality: While binding assays confirm interaction, they do not reveal the functional consequence. Electrophysiology directly measures the receptor's response (ion flow) to the compound. This allows us to definitively classify the compound as an agonist (activates the receptor), antagonist (blocks the receptor), or a positive/negative allosteric modulator (enhances/dampens the effect of GABA).[8]
-
Methodology:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis frogs.
-
cRNA Injection: Microinject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABAA receptor). Incubate for 2-5 days to allow for receptor expression on the oocyte membrane.
-
Two-Electrode Voltage Clamp (TEVC): Place a single oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a set voltage (e.g., -70 mV).
-
Compound Application: Perfuse the chamber with a baseline buffer, followed by the application of GABA (to establish a reference response) or varying concentrations of the test compound.
-
Data Acquisition: Record the current generated by the flow of ions through the expressed channels in response to compound application.
-
Data Analysis:
-
Agonist Activity: Plot the current amplitude against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect).
-
Antagonist Activity: Apply a fixed concentration of GABA in the presence of varying concentrations of the test compound to determine the IC₅₀ (concentration for 50% inhibition).
-
-
-
Data Presentation:
| Receptor Subtype | Functional Activity | Potency (EC₅₀/IC₅₀, µM) |
| GABAA (α1β2γ2) | e.g., Partial Agonist | Experimental Value |
| GABAB | e.g., No Activity | N/A |
Phase 2: In Vivo Pharmacokinetics and Target Engagement
Objective: To determine if the compound can reach its target in the brain after systemic administration.
Protocol 3: Pharmacokinetic (PK) Analysis in Rodents
-
Causality: A compound is only therapeutically useful if it can cross the blood-brain barrier (BBB) and achieve a sufficient concentration in the CNS for a sustained period. This protocol measures the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Animal Dosing: Administer a single dose of 4-Amino-2-methylbutanoic acid HCl to a cohort of mice or rats via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).
-
Sample Collection: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples (via tail vein or cardiac puncture) and brain tissue.
-
Sample Processing: Process blood to isolate plasma. Homogenize brain tissue.
-
Bioanalysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of the compound in plasma and brain homogenates. This method offers high sensitivity and specificity.
-
Data Analysis: Plot the concentration versus time for both plasma and brain. Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.
-
-
Data Presentation:
| PK Parameter | Plasma | Brain |
| Cₘₐₓ (ng/mL or ng/g) | Experimental Value | Experimental Value |
| Tₘₐₓ (min) | Experimental Value | Experimental Value |
| AUC₀₋ₜ (ng*h/mL) | Experimental Value | Experimental Value |
| Brain/Plasma Ratio | Calculated Value | N/A |
Phase 3: Preclinical Efficacy in a Neurological Disorder Model
Objective: To obtain proof-of-concept that the compound has a therapeutic effect in a living animal model relevant to its mechanism of action.
Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Model
-
Causality: Given the hypothesized GABAergic mechanism, a model of epilepsy is a logical first step. PTZ is a non-competitive GABAA receptor antagonist that induces acute seizures. A compound that enhances GABAergic tone should protect against PTZ-induced convulsions, providing strong evidence of in vivo target engagement and functional efficacy.
-
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing environment.
-
Pre-treatment: Administer the test compound (at various doses determined from PK/tolerability studies) or vehicle control via the chosen route (e.g., IP). Allow sufficient time for the drug to reach peak brain concentration (informed by the Tₘₐₓ from the PK study).
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, subcutaneous).
-
Behavioral Observation: Immediately place each mouse in an individual observation chamber and record its behavior for 30 minutes. Score the seizure severity using the Racine scale (1-5, from facial clonus to tonic-clonic seizures with loss of posture). Also, record the latency to the first generalized seizure.
-
Data Analysis: Compare the mean seizure scores and latencies between the vehicle and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, Log-rank test for latency).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Seizure Score (± SEM) | Latency to Generalized Seizure (s ± SEM) |
| Vehicle | N/A | Experimental Value | Experimental Value |
| Compound X | 10 | Experimental Value | Experimental Value |
| Compound X | 30 | Experimental Value | Experimental Value |
Conclusion and Future Perspectives
This compound represents a structurally intriguing, yet largely uncharacterized, molecule. Its potential as a selective modulator of the GABAergic system warrants a thorough and systematic investigation. The methodological framework presented in this guide provides a rigorous, phased approach to elucidate its pharmacological profile and assess its therapeutic potential.
Successful validation in a foundational model like PTZ-induced seizures would provide the necessary rationale to expand testing into more complex models of neurological disorders where GABAergic dysfunction is implicated, such as models of neuropathic pain, anxiety, or even cognitive deficits in Alzheimer's disease models.[10][11] The journey from a hypothesized mechanism to a potential therapeutic is built upon the robust and reproducible execution of such foundational preclinical studies.
References
- Google Patents. (n.d.). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
-
Chem-Impex. (n.d.). (R-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from [Link]
-
Chebib, M., et al. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 134(5), 985-994. Available at: [Link]
-
Froestl, W., et al. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. European Journal of Pharmacology, 396(2-3), 147-51. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]
-
Ugun-Klusek, A., et al. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 22(19), 10763. Available at: [Link]
-
Hendrix, S., et al. (2020). Symposia — Oral Communications — Late Breaking News. The Journal of Prevention of Alzheimer's Disease, 7(Suppl 1), S4–S38. Available at: [Link]
-
Kowalska, M., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(11), 3295. Available at: [Link]
-
Drug Discovery and Development. (2025, May 7). Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Retrieved from [Link]
-
Takada, M., et al. (2022). Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease: A double-blind, randomized, placebo-controlled exploratory clinical trial. International Journal of Geriatric Psychiatry, 37(9). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Amino Acid Supplementation in Recovery From Traumatic Brain Injury. Retrieved from [Link]
-
Criswell, H. E. (2000). GABA and the GABAA Receptor. Alcohol Research & Health, 24(2), 125-132. Available at: [Link]
-
Hinz, M., et al. (2011). Amino acid management of Parkinson's disease: a case study. Clinical Pharmacology: Advances and Applications, 3, 19-26. Available at: [Link]
-
DiMicco, J. A., et al. (1991). Interaction of hypothalamic GABAA and excitatory amino acid receptors controlling heart rate in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 261(2), R427-R433. Available at: [Link]
-
Moretti, A., et al. (2024). Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential. International Journal of Molecular Sciences, 25(1), 587. Available at: [Link]
-
Jane, D. E., et al. (1995). Identification of 2-amino-2-methyl-4-phosphonobutanoic Acid as an Antagonist at the mGlu4a Receptor. Neuropharmacology, 34(8), 851-6. Available at: [Link]
-
de la Vega-Beltrán, J. L., et al. (2022). Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. International Journal of Molecular Sciences, 23(19), 11244. Available at: [Link]
-
Starr, M. S. (1995). The role of excitatory amino acids in experimental models of Parkinson's disease. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 9(1-2), 1-24. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid. Retrieved from [Link]
-
Muir, K. W., & Lees, K. R. (1995). Clinical experience with excitatory amino acid antagonist drugs. Stroke, 26(3), 503-13. Available at: [Link]
-
Cummings, J. L., et al. (2023). Alzheimer's Disease: Novel Targets and Investigational Drugs for Disease Modification. Drugs, 83(14), 1279-1301. Available at: [Link]
-
Biomed Industries, Inc. (2024, July 21). Biomed Industries, Inc. to Present Four Pivotal Studies at AAIC 2025 Highlighting Breakthrough Alzheimer's, Rett Syndrome, and Obesity Therapies. Retrieved from [Link]
-
Johns Hopkins Medicine. (2025, September 19). Scientists Find Potential New Drug Target for Psychiatric and Neurological Disorders. Retrieved from [Link]
-
Takada, M., et al. (2022). Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease: A double-blind, randomized, placebo-controlled exploratory clinical trial. International Journal of Geriatric Psychiatry, 37(9). Available at: [Link]
-
Annovis Bio. (2025, October 29). Latest Alzheimer's Disease Treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26062, 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-hydroxybutanoic acid. Retrieved from [Link]
Sources
- 1. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | 22050-03-9 [chemicalbook.com]
- 5. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid - Google Patents [patents.google.com]
- 6. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of an essential amino acid mixture on behavioral and psychological symptoms of dementia and executive function in patients with Alzheimer's disease: A double-blind, randomized, placebo-controlled exploratory clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the structure of 4-Amino-2-methylbutanoic acid hydrochloride.
**A Technical Guide to the
Abstract
This technical guide provides a comprehensive examination of the structure of 4-Amino-2-methylbutanoic acid hydrochloride, a chiral amino acid derivative of interest in pharmaceutical research and development. The document outlines the molecule's fundamental properties, explores its stereochemistry, and details the analytical methodologies required for its unambiguous structural confirmation and purity assessment. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel bioactive molecules.
Introduction: Significance and Rationale
4-Amino-2-methylbutanoic acid is a structurally unique, non-proteinogenic amino acid. Its significance in medicinal chemistry stems from its role as a versatile building block for synthesizing novel compounds, particularly in the development of therapeutics targeting neurological disorders.[1] The presence of a methyl group at the C2 position introduces a chiral center, making stereochemistry a critical factor for biological activity and requiring precise analytical control.[1]
The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility, which are crucial properties for pharmaceutical formulation and handling.[2] Understanding the precise three-dimensional structure, including the stereoconfiguration and the influence of the hydrochloride moiety, is paramount for designing targeted molecular interactions and ensuring the reproducibility of biological and chemical assays. This guide provides the foundational knowledge and practical workflows to achieve this.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule begins with its fundamental structural and chemical properties. These data points are critical for selecting appropriate analytical solvents, predicting chromatographic behavior, and interpreting spectroscopic results.
2.1. Chemical Identity
-
IUPAC Name: this compound[3]
-
Synonyms: 2-methyl-γ-aminobutyric acid hydrochloride
-
Molecular Formula: C₅H₁₁NO₂ · HCl[4]
-
Molecular Weight: 153.61 g/mol (hydrochloride salt); 117.15 g/mol (free base)[3]
The core structure consists of a four-carbon butanoic acid backbone with an amino group at the C4 position and a methyl group at the C2 position. The methyl group introduces a stereocenter at C2, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-4-amino-2-methylbutanoic acid and (S)-4-amino-2-methylbutanoic acid.[5]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "2D Structure of this compound."
2.2. Physicochemical Data Summary
The following table summarizes key computed and experimental properties critical for laboratory handling and analytical method development.
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol (free base) | PubChem[3] |
| Monoisotopic Mass | 117.078978594 Da (free base) | PubChem[3][5] |
| XLogP3 (Predicted) | -2.6 | PubChem[3][5] |
| Hydrogen Bond Donors | 3 | PubChem[3][5] |
| Hydrogen Bond Acceptors | 2 | PubChem[3][5] |
| Form | Solid | MCE[6] |
| Storage Conditions | 2 - 8 °C | Chem-Impex[1] |
Workflow for Structural Confirmation and Analysis
Confirming the identity and purity of this compound requires a multi-technique approach. The hydrochloride form necessitates specific considerations during sample preparation, particularly for NMR analysis.
Experimental Protocols for Structural Elucidation
The following protocols are designed to be self-validating systems, providing the necessary data to confirm the structure and assess the purity of the target compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
Expertise & Causality: For a hydrochloride salt of an amino acid, deuterated water (D₂O) is the solvent of choice. It readily dissolves the polar salt and allows for the exchange of labile protons (on -NH₃⁺ and -COOH) with deuterium. This simplifies the spectrum by removing the signals from these exchangeable protons, allowing for an unambiguous analysis of the stable C-H framework. A standard 13C NMR experiment provides the number of unique carbon environments.[7]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O, 99.9%).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Apply water suppression techniques to minimize the residual HDO signal.
-
Expected Signals: The spectrum will show distinct signals corresponding to the methyl protons (CH₃), the methine proton (CH), and the two methylene groups (CH₂). The integration of these peaks should correspond to a 3:1:2:2 ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Expected Signals: Five distinct carbon signals are expected: one for the methyl group, two for the methylene groups, one for the methine carbon, and one for the carbonyl carbon (C=O).[7] The carbonyl signal typically appears between 169-173 ppm.[7]
-
4.2. Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for polar, salt-like molecules as it allows for gentle ionization in the positive ion mode ([M+H]⁺), detecting the mass of the free base. High-resolution MS (e.g., TOF or Orbitrap) is crucial for determining the monoisotopic mass with high accuracy, confirming the molecular formula.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid. The acid ensures the amino group is protonated for efficient detection.
-
Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the [M+H]⁺ ion peak. For 4-Amino-2-methylbutanoic acid (C₅H₁₁NO₂), the expected monoisotopic mass is 117.07898 Da. The measured mass for the protonated molecule [C₅H₁₂NO₂]⁺ should be approximately 118.08626 Da.[4]
4.3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the industry standard for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[8]
-
Expertise & Causality: For polar amino acids, traditional reversed-phase chromatography can be challenging due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9] A mobile phase with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer is used with a polar stationary phase (like silica). This allows for the retention and separation of highly polar analytes.[9] Since the analyte lacks a strong chromophore, UV detection at a low wavelength (~210 nm) is necessary. For enhanced sensitivity and specificity, derivatization with agents like OPA or FMOC can be employed, although this adds complexity.[10][11]
Protocol: HPLC-UV Purity Assessment (HILIC Method)
-
Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).[8]
-
Chromatographic Conditions:
-
Column: HILIC silica-based column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic, 75% Mobile Phase B.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following the detailed workflows and protocols outlined in this guide—NMR for the carbon-hydrogen framework, HRMS for molecular formula confirmation, and HPLC for purity assessment—researchers can ensure the unambiguous identification and quality control of this important pharmaceutical building block. This rigorous characterization is the bedrock of trustworthy and reproducible research in drug discovery and development.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid. PubChem. Available from: [Link]
-
PubChemLite. This compound (C5H11NO2). PubChemLite. Available from: [Link]
-
FooDB. Showing Compound 2-Methylbutanoic acid (FDB008135). FooDB. Available from: [Link]
-
ChemSynthesis. 4-amino-3-methylbutanoic acid. ChemSynthesis. Available from: [Link]
-
Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. Available from: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid. PubChem. Available from: [Link]
-
AOAC INTERNATIONAL. (2017). Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. AOAC INTERNATIONAL. Available from: [Link]
-
Wasylishen, R. E., et al. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides. The Journal of Physical Chemistry B. Available from: [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. Available from: [Link]
-
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Steelyard Analytics. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). HMDB. Available from: [Link]
- Google Patents. (1981). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 3. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
The Synthetic Cornerstone: Unlocking Therapeutic Potential Through 4-Amino-2-methylbutanoic acid hydrochloride
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: A Molecule of Potential, Realized Through Synthesis
In the landscape of pharmaceutical development, the journey from a simple chemical entity to a life-altering therapeutic is often complex and multifaceted. While much attention is rightly given to the final active pharmaceutical ingredient (API), the precursors and intermediates that form its foundation are of equal, if not greater, importance to the scientific community. This guide focuses on such a cornerstone molecule: 4-Amino-2-methylbutanoic acid hydrochloride.
Initial investigations into the direct therapeutic applications of this compound reveal a notable scarcity of data. Its significance, however, is not in its intrinsic biological activity but in its pivotal role as a key building block in the synthesis of established therapeutics, most notably, GABA analogues that have transformed the management of neurological and psychiatric disorders. This document, therefore, deviates from a traditional therapeutic review to provide a more practical and insightful analysis for the researcher and process chemist: an in-depth exploration of how this compound is leveraged to create potent therapeutic agents.
Physicochemical Properties and Structural Significance
4-Amino-2-methylbutanoic acid, as the hydrochloride salt, is a chiral amino acid derivative.[1][2][3] Its structure is characterized by a butanoic acid backbone with an amino group at the 4-position and a methyl group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C5H12ClNO2 | [4] |
| Molecular Weight | 153.61 g/mol | [5] |
| CAS Number | 22050-03-9 | [5] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, rendering it suitable for various synthetic manipulations. The chirality introduced by the methyl group at the C-2 position is of paramount importance, as stereochemistry is often a critical determinant of a drug's efficacy and safety profile.
The Gateway to Gabapentinoids: A Synthetic Perspective
The primary therapeutic relevance of this compound lies in its application as a precursor for the synthesis of gabapentinoids, a class of drugs that are structural analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While not interacting directly with GABA receptors, these drugs exert their effects through other mechanisms, such as binding to the α2δ-1 subunit of voltage-gated calcium channels.
Role in the Synthesis of Pregabalin
Pregabalin, the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, is a widely prescribed medication for neuropathic pain, fibromyalgia, and certain types of seizures.[6] Several synthetic routes to pregabalin have been developed, and some of these can conceptually utilize derivatives of 4-Amino-2-methylbutanoic acid. While many industrial syntheses start from different precursors, the structural similarity makes it a relevant area of research for novel synthetic pathways.[7]
The core challenge in pregabalin synthesis is the stereoselective introduction of the aminomethyl group. A hypothetical synthetic pathway starting from a derivative of 4-Amino-2-methylbutanoic acid would involve strategic chemical transformations to achieve the desired carbon skeleton and stereochemistry of pregabalin.
Conceptual Synthetic Workflow: From a Butanoic Acid Derivative to Pregabalin
Caption: Conceptual workflow for the synthesis of Pregabalin from a 4-Amino-2-methylbutanoic acid derivative.
Experimental Protocols: Foundational Synthetic Methodologies
While specific, validated protocols for the direct conversion of this compound to drugs like pregabalin are not widely published in peer-reviewed literature, we can outline general, established methodologies for key chemical transformations that would be involved in such a synthetic route. These protocols are based on well-understood organic chemistry principles and serve as a starting point for process development.
General Protocol for Amide Coupling
Amide bond formation is a fundamental step in many organic syntheses. This protocol describes a general procedure for coupling a carboxylic acid, such as a protected form of 4-Amino-2-methylbutanoic acid, with an amine.
Step-by-Step Methodology:
-
Acid Activation: Dissolve the N-protected 4-Amino-2-methylbutanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling agent (e.g., 1.1 equivalents of HBTU or HATU) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
General Protocol for Reduction of a Carboxylic Acid to an Alcohol
This protocol outlines a common method for the reduction of a carboxylic acid functional group to a primary alcohol, a key transformation in modifying the carbon skeleton.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in an anhydrous etheral solvent (e.g., tetrahydrofuran).
-
Reducing Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LAH) (typically 1.5-3 equivalents), to the stirred solution. Caution: LAH reacts violently with water.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or an aqueous acid solution at 0°C.
-
Work-up and Purification: Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude alcohol can then be purified by distillation or column chromatography.
Future Directions and Unexplored Potential
While the primary value of this compound currently resides in its role as a synthetic intermediate, this does not preclude the possibility of direct therapeutic applications. Its structural similarity to GABA suggests that it, or its derivatives, could be investigated for activity at various neuronal receptors and transporters.
Future research could explore:
-
Screening for Biological Activity: High-throughput screening of 4-Amino-2-methylbutanoic acid and its novel derivatives against a panel of neurological targets.
-
Development of Novel GABA Analogues: Utilizing this compound as a scaffold for the creation of new chemical entities with potentially improved pharmacological profiles over existing gabapentinoids.
-
Incorporation into Peptidomimetics: Its structure may be valuable in the design of peptidomimetics to study protein-protein interactions within the central nervous system.[1]
Conclusion: A Vital Component in the Therapeutic Arsenal
This compound exemplifies a class of molecules whose therapeutic contribution is realized through the ingenuity of synthetic chemistry. For researchers and professionals in drug development, understanding the properties and synthetic utility of such precursors is crucial for the innovation of new medicines and the optimization of existing manufacturing processes. While the direct biological effects of this compound remain an open area for investigation, its established role as a key building block solidifies its importance in the ongoing quest for effective treatments for neurological and psychiatric conditions.
References
- Optimized synthesis of pregabalin and 4-aminobutane acid using an improved method for producing conjugated nitroalkenes. Google Patents. [URL: https://patents.google.
- Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/handle/123456789/13870]
- Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes. Google Patents. [URL: https://patents.google.
- (R-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/product/07624]
- Study on the synthesis of pregabalin. ResearchGate. [URL: https://www.researchgate.net/publication/283526955_Study_on_the_synthesis_of_pregabalin]
- Process for the synthesis of pregabalin. Google Patents. [URL: https://patents.google.
- Process For Synthesis Of Gabapentin. Google Patents. [URL: https://patents.google.
- 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3759025]
- (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/928194]
- Process and methods for the preparation of gabapentin and its intermediates. Google Patents. [URL: https://patents.google.
- Process for the preparation of gabapentin. Google Patents. [URL: https://patents.google.
- Processes for the preparation of gabapentin. Google Patents. [URL: https://patents.google.
- PROCESS FOR THE PREPARATION OF GABAPENTIN. European Patent Office. [URL: https://data.epo.org/publication-server/document?
- This compound (C5H11NO2). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/4-amino-2-methylbutanoic%20acid%20hydrochloride]
- This compound | 22050-03-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82496038.htm]
- s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1. MedchemExpress.com. [URL: https://www.medchemexpress.com/s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.html]
- 4-amino-3-methylbutanoic acid. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-71424-95-8.html]
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [URL: https://www.mdpi.com/1420-3049/28/9/3651]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 22050-03-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
An In-Depth Technical Guide to the In-Vitro Evaluation of 4-Amino-2-methylbutanoic acid hydrochloride
Introduction: Unveiling the Potential of a Novel GABA Analog
4-Amino-2-methylbutanoic acid hydrochloride is a structurally distinct analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its chemical structure, featuring a methyl group at the second carbon position, suggests a potential for novel pharmacological properties, including altered potency, selectivity, and pharmacokinetic profile compared to GABA itself. As the development of new therapeutics for neurological and psychiatric disorders is of paramount importance, a thorough in-vitro characterization of this compound is the foundational step in elucidating its mechanism of action and therapeutic potential.
This guide provides a comprehensive framework for the in-vitro investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice. We will explore a logical progression of assays, from initial receptor binding to functional cellular responses, to build a complete pharmacological profile of this compound.
Section 1: Foundational Characterization - Receptor Binding Affinity
The initial and most critical step in characterizing a GABA analog is to determine its affinity for the primary GABA receptors: GABA-A and GABA-B.[2] Radioligand binding assays are a robust and high-throughput method to quantify this interaction.[3][4]
GABA-A Receptor Binding Assay
The GABA-A receptor is a ligand-gated ion channel, and its modulation is a key target for many anxiolytic, sedative, and anticonvulsant drugs.[4] This assay will determine the affinity of this compound for the GABA-A receptor.
Experimental Objective: To determine the equilibrium dissociation constant (Ki) of this compound at the GABA-A receptor.
Methodology: Competitive Radioligand Binding
A competitive binding assay will be performed using a known high-affinity GABA-A receptor agonist radioligand, such as [3H]muscimol.[5]
Detailed Protocol: GABA-A Receptor Competitive Binding Assay
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 0.32 M sucrose buffer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.[5]
-
Wash the pellet by resuspension in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step three times to remove endogenous GABA.[5]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation and [3H]muscimol (e.g., 5 nM final concentration).[5]
-
Non-specific Binding: Membrane preparation, [3H]muscimol, and a high concentration of unlabeled GABA (e.g., 10 mM) to saturate all specific binding sites.[5]
-
Competition: Membrane preparation, [3H]muscimol, and varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 45 minutes to reach equilibrium.[5]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-B Receptor Binding Assay
GABA-B receptors are G-protein coupled receptors that mediate slower, prolonged inhibitory signals. Their activation is relevant for conditions such as muscle spasticity and addiction.
Experimental Objective: To determine the Ki of this compound at the GABA-B receptor.
Methodology: Competitive Radioligand Binding
This assay will utilize a selective GABA-B receptor antagonist radioligand, such as [3H]CGP54626.[6]
Detailed Protocol: GABA-B Receptor Competitive Binding Assay
-
Membrane Preparation: Follow the same procedure as for the GABA-A receptor binding assay.
-
Binding Assay:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation and [3H]CGP54626 (e.g., 4 nM final concentration).[6]
-
Non-specific Binding: Membrane preparation, [3H]CGP54626, and a high concentration of unlabeled GABA (e.g., 100 µM).
-
Competition: Membrane preparation, [3H]CGP54626, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 1.5 hours.[6]
-
-
Termination and Detection: Follow the same procedure as for the GABA-A receptor binding assay.
-
Data Analysis: Follow the same procedure as for the GABA-A receptor binding assay.
Data Presentation: Receptor Binding Affinity
| Parameter | This compound | Control (GABA) |
| GABA-A Receptor | ||
| IC50 (nM) | Experimental Value | Literature Value |
| Ki (nM) | Calculated Value | Literature Value |
| GABA-B Receptor | ||
| IC50 (nM) | Experimental Value | Literature Value |
| Ki (nM) | Calculated Value | Literature Value |
Section 2: Functional Characterization - Cellular Assays
Once binding affinity is established, the next logical step is to assess the functional consequences of this binding. Does this compound act as an agonist, antagonist, or modulator of GABA receptors?
Electrophysiology: Patch-Clamp Recordings
Automated patch-clamp electrophysiology provides a high-throughput method to directly measure the effect of the compound on ion channel function in whole cells.[7][8][9]
Experimental Objective: To characterize the functional activity (agonist or antagonist) of this compound at GABA-A receptors.
Methodology: Whole-Cell Patch-Clamp
This technique will be performed on a cell line stably expressing human GABA-A receptors (e.g., HEK293 cells expressing α5β3γ2 subunits).[8][9]
Detailed Protocol: Automated Whole-Cell Patch-Clamp
-
Cell Culture: Culture HEK293 cells stably expressing the desired GABA-A receptor subtype according to standard protocols.[9]
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp Procedure:
-
Compound Application:
-
Agonist Mode: Apply increasing concentrations of this compound to determine if it elicits an inward chloride current.
-
Antagonist Mode: Apply a known EC50 concentration of GABA in the presence of increasing concentrations of this compound to see if it inhibits the GABA-induced current.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to compound application.
-
For agonist activity, plot the current response against the compound concentration to determine the EC50 (concentration for half-maximal activation).
-
For antagonist activity, plot the inhibition of the GABA response against the compound concentration to determine the IC50.
-
Sources
- 1. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [nanion.de]
Methodological & Application
Synthesis of 4-Amino-2-methylbutanoic Acid Hydrochloride: A Detailed Guide for Researchers
This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 4-Amino-2-methylbutanoic acid hydrochloride, a valuable building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into a robust and reliable synthetic pathway. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
4-Amino-2-methylbutanoic acid and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). The introduction of a methyl group at the α-position can impart conformational constraints and modulate biological activity, making these compounds valuable scaffolds for the development of novel therapeutics. This guide details a well-established and versatile method for the synthesis of the racemic form of this compound, commencing from diethyl acetamidomalonate.
The overall synthetic strategy involves three key stages:
-
Alkylation of Diethyl Acetamidomalonate: Introduction of the protected aminoethyl side chain via a nucleophilic substitution reaction.
-
Deprotection: Removal of the protecting group to reveal the primary amine.
-
Hydrolysis, Decarboxylation, and Salt Formation: Conversion of the intermediate to the final amino acid hydrochloride salt.
This approach, rooted in the classical malonic ester synthesis, offers a high degree of reliability and adaptability for the preparation of various α-amino acids.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Alkylation of Diethyl Acetamidomalonate
This protocol details the synthesis of diethyl 2-acetamido-2-(2-phthalimidoethyl)malonate, the key alkylated intermediate. The reaction proceeds via the formation of a nucleophilic enolate from diethyl acetamidomalonate, which then undergoes an SN2 reaction with N-(2-bromoethyl)phthalimide.[3] The use of a phthalimide protecting group for the primary amine is advantageous due to its stability under the basic reaction conditions.[1]
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Diethyl acetamidomalonate
-
Sodium metal
-
Absolute ethanol
-
N-(2-Bromoethyl)phthalimide
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 21.7 g (0.1 mol) of diethyl acetamidomalonate. Stir the mixture at room temperature for 30 minutes to form the sodium salt of diethyl acetamidomalonate (the enolate).
-
Alkylation: To the enolate solution, add a solution of 25.4 g (0.1 mol) of N-(2-bromoethyl)phthalimide in 50 mL of absolute ethanol. Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Wash the solid residue with a small amount of cold absolute ethanol. Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 150 mL of diethyl ether and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-phthalimidoethyl)malonate.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water if necessary.
Protocol 2: Deprotection, Hydrolysis, Decarboxylation, and Salt Formation
This protocol describes the conversion of the alkylated intermediate to the final product, this compound. This is achieved through a one-pot reaction involving the removal of the phthalimide protecting group, hydrolysis of the ester and amide functionalities, and subsequent decarboxylation, all under acidic conditions. The use of concentrated hydrochloric acid serves as both the hydrolyzing agent and the source of the hydrochloride salt.[2] An alternative method for phthalimide deprotection involves the use of hydrazine hydrate.[4]
Materials and Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place the crude diethyl 2-acetamido-2-(2-phthalimidoethyl)malonate from the previous step into a round-bottom flask. Add 150 mL of concentrated hydrochloric acid.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction will result in the hydrolysis of the esters, the acetamido group, and the phthalimide group, followed by decarboxylation. The reaction is typically complete in 12-18 hours. A white precipitate of phthalic acid will form during the reaction.
-
Isolation of Crude Product: After the reflux period, cool the reaction mixture in an ice bath for at least one hour to ensure complete precipitation of phthalic acid. Filter the cold mixture to remove the phthalic acid.
-
Purification: Wash the collected phthalic acid with a small amount of cold water and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude this compound as a solid.
-
Recrystallization: The crude product can be further purified by recrystallization from a mixture of ethanol and diethyl ether to yield pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Stage | Starting Material | Reagents | Product | Theoretical Yield |
| Alkylation | Diethyl acetamidomalonate (21.7 g, 0.1 mol) | Sodium (2.3 g, 0.1 mol), N-(2-Bromoethyl)phthalimide (25.4 g, 0.1 mol) | Diethyl 2-acetamido-2-(2-phthalimidoethyl)malonate | 39.04 g |
| Deprotection, Hydrolysis & Decarboxylation | Diethyl 2-acetamido-2-(2-phthalimidoethyl)malonate (39.04 g, 0.1 mol) | Concentrated Hydrochloric Acid | This compound | 15.36 g |
Mechanistic Insights
The core of this synthesis lies in the nucleophilic character of the enolate generated from diethyl acetamidomalonate. This is visually represented in the following diagram.
Caption: Key mechanistic steps in the synthesis.
The acidity of the α-proton in diethyl acetamidomalonate is a consequence of the electron-withdrawing effects of the two adjacent ester groups and the acetamido group. This allows for easy deprotonation by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate. The subsequent SN2 attack on the primary alkyl halide is efficient, leading to the formation of the new carbon-carbon bond.
The final one-pot hydrolysis and decarboxylation step is a classic transformation in malonic ester synthesis. The acidic conditions protonate the carboxylate groups, and upon heating, one of the carboxylic acid groups is lost as carbon dioxide, driven by the formation of a stable enol intermediate, which then tautomerizes to the final product.
Concluding Remarks
The synthesis protocol detailed in this guide provides a reliable and well-documented route to this compound. By understanding the underlying principles of each step, from enolate formation to the final hydrolysis, researchers can confidently execute this synthesis and adapt it for the preparation of other valuable amino acid derivatives. The use of readily available starting materials and straightforward reaction conditions makes this an accessible method for both academic and industrial laboratories.
References
- Benchchem. (n.d.). Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis.
- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096.
- Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
- Google Patents. (n.d.). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Benchchem. (n.d.). A Comparative Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis.
- ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa.
- Google Patents. (n.d.). Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters.
- Liwschitz, Y., Zilkha, A., & Shahak, I. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. The Journal of Organic Chemistry, 21(12), 1530–1531.
- ResearchGate. (2016). How to convert amino acid to its hydrochloride?.
- Reddy, P. Y., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 60-63.
- Benchchem. (n.d.). Application Notes: Synthesis of Unnatural Amino Acids Using Diethyl Acetamidomalonate.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Organic Syntheses. (n.d.). diethyl acetamidomalonate.
- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups.
- PubChem. (n.d.). 4-Amino-2-methylbutanoic acid.
Sources
Application Notes and Protocols for the Quantification of 4-Amino-2-methylbutanoic acid hydrochloride
Introduction
4-Amino-2-methylbutanoic acid hydrochloride is a GABA analogue and a key pharmaceutical intermediate.[1] Its precise and accurate quantification is paramount in drug development, quality control, and pharmacokinetic studies to ensure product safety, efficacy, and regulatory compliance.[2][3] This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated practices to ensure trustworthy and reproducible results.[4][5]
This guide will delve into three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section will elucidate the underlying scientific principles, provide detailed step-by-step protocols, and explain the rationale behind the experimental choices.
I. High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a cornerstone technique for the analysis of amino acids and their analogues.[6][7] However, many amino acids, including 4-Amino-2-methylbutanoic acid, lack a strong chromophore, making direct UV detection challenging and often insufficiently sensitive.[6][8] To overcome this limitation, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the primary amine group of the analyte.[9][10] This not only enhances detection sensitivity but also improves chromatographic separation.[11]
Principle of the Method
The primary amine of 4-Amino-2-methylbutanoic acid reacts with a derivatizing agent to form a stable, highly fluorescent, or UV-absorbent product. This derivative is then separated from other sample components on a reversed-phase HPLC column and quantified using a fluorescence or UV detector. The choice of derivatizing agent is critical and depends on the desired sensitivity and the available detection capabilities. Common reagents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[12][13]
Experimental Workflow: HPLC with Pre-column Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Detailed Protocol: HPLC with OPA/MPA Derivatization
This protocol utilizes o-phthalaldehyde (OPA) in the presence of 3-mercaptopropionic acid (MPA) for the pre-column derivatization of 4-Amino-2-methylbutanoic acid. The resulting isoindole derivative is highly fluorescent, enabling sensitive detection.[11]
1. Reagents and Materials
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Boric acid
-
Sodium hydroxide
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Hydrochloric acid (0.1 M)
2. Instrumentation and Columns
-
HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Preparation of Solutions
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in ultrapure water, and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve OPA in methanol.
-
MPA Reagent: Dissolve MPA in ultrapure water.
-
Mobile Phase A: Prepare an aqueous buffer (e.g., sodium phosphate buffer with an organic modifier).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in 0.1 M HCl to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with 0.1 M HCl.
4. Automated Pre-column Derivatization (in Autosampler) The following procedure can be programmed into a modern HPLC autosampler for automated and reproducible derivatization.[11]
-
Aspirate 10 µL of the sample or standard solution.
-
Aspirate 45 µL of a freshly prepared mixture of OPA and MPA reagents (1:1 v/v).
-
Aspirate 45 µL of the borate buffer.
-
Mix the contents in the needle or a mixing loop for a specified time (e.g., 1 minute).
-
Inject a defined volume (e.g., 1 µL) of the reaction mixture onto the HPLC column.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Sodium phosphate buffer (e.g., 25 mM, pH 7.2) with a small percentage of an organic modifier (e.g., THF) |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture (e.g., 45:45:10 v/v/v) |
| Gradient | Optimized to separate the analyte from potential impurities and derivatization by-products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Injection Volume | 1 µL |
6. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the derivatized 4-Amino-2-methylbutanoic acid against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of 4-Amino-2-methylbutanoic acid in unknown samples by interpolating their peak areas from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[14] Since amino acids are non-volatile, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis.[14]
Principle of the Method
The protocol involves a two-step derivatization process. First, the carboxylic acid group of 4-Amino-2-methylbutanoic acid is esterified. Subsequently, the amino group is acylated. The resulting volatile derivative is then separated by gas chromatography and detected by mass spectrometry. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of 4-Amino-2-methylbutanoic acid.
Detailed Protocol: GC-MS with Esterification and Acylation
1. Reagents and Materials
-
This compound reference standard
-
Methanol (anhydrous)
-
Acetyl chloride or HCl gas
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene (GC grade)
-
Internal Standard (e.g., a deuterated analogue of the analyte or a structurally similar compound)
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
3. Sample Preparation and Derivatization
-
Prepare stock solutions of the reference standard and the internal standard.
-
In a reaction vial, add a known amount of the sample or calibration standard and the internal standard.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Esterification: Add 100 µL of 2 M HCl in methanol (prepared by carefully adding acetyl chloride to anhydrous methanol). Cap the vial tightly and heat at 80°C for 60 minutes.[14]
-
Cool the vial and evaporate the reagent under nitrogen.
-
Acylation: Add 50 µL of PFPA in ethyl acetate (1:4 v/v). Cap the vial and heat at 65°C for 30 minutes.[14]
-
Cool the vial and evaporate the excess reagent.
-
Reconstitute the residue in a known volume of toluene for GC-MS analysis.
4. GC-MS Conditions
| Parameter | Condition |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (for identification) or Selected Ion Monitoring (SIM) mode for quantification |
5. Data Analysis and Quantification
-
In SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in unknown samples using this calibration curve.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Principle of the Method
A known amount of an internal standard with a well-resolved signal is added to a sample containing the analyte. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be determined.[17] This method is non-destructive and requires minimal sample preparation.
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Detailed Protocol: ¹H-qNMR
1. Reagents and Materials
-
This compound sample
-
Certified internal standard (e.g., maleic acid, certified for purity)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
2. Instrumentation
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., maleic acid) into the same vial.[15]
-
Dissolve the mixture in a precise volume of D₂O.
-
Transfer the solution to a clean NMR tube.
4. NMR Data Acquisition
-
Pulse Program: Use a standard single-pulse experiment (e.g., zg30) with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.[18]
-
Acquisition Parameters:
-
Number of scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Spectral width: Appropriate to cover all signals of interest.
-
Acquisition time: Sufficient for good resolution.
-
5. Data Processing and Calculation
-
Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from 4-Amino-2-methylbutanoic acid and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
IV. Method Validation
All analytical methods developed for the quantification of pharmaceutical compounds must be validated to ensure they are suitable for their intended purpose.[2][3][4] Key validation parameters, as per ICH guidelines, include:[5]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
V. Conclusion
The choice of analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC with pre-column derivatization offers excellent sensitivity and is well-suited for routine quality control analysis. GC-MS provides high selectivity and is a powerful tool for identification and quantification, especially when dealing with complex matrices. qNMR stands out as a primary method that offers high precision and accuracy without the need for an analyte-specific reference standard, making it ideal for the certification of reference materials. Each of these methods, when properly developed and validated, can provide reliable and accurate quantitative data for this compound.
VI. References
-
MasterControl. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
-
Kim, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(11), 1089. Retrieved from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
ResearchGate. (2018). Analytical method validation: A brief review. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylbutanoic acid. PubChem Compound Summary for CID 3759025. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-2-methyl-4-phenylbutanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Pauli, G. F., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116390. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 2-15. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
ResearchGate. (2014). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 7(1), 12. Retrieved from [Link]
-
Göbl, C., et al. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 25(23), 5727. Retrieved from [Link]
-
Al-Widyan, M. I., & Al-Muhtaseb, A. H. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(11), 3123. Retrieved from [Link]
-
Lee, S., et al. (2020). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 40(5), 813–824. Retrieved from [Link]
-
Sun, Y., et al. (2018). Quantitative analysis of changes in amino acids levels for cucumber (Cucumis sativus) exposed to nano copper. eScholarship.org. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. upm-inc.com [upm-inc.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. emerypharma.com [emerypharma.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. jocpr.com [jocpr.com]
- 9. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 10. actascientific.com [actascientific.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS [mdpi.com]
- 15. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utm.mx [utm.mx]
- 17. mdpi.com [mdpi.com]
- 18. Food Science of Animal Resources [kosfaj.org]
- 19. wjarr.com [wjarr.com]
Application Note & Protocols: A Comprehensive Guide to In Vitro GABA Receptor Binding Assays
Introduction: Unveiling the GABAergic System
The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride ion channels, and the metabotropic GABA-B receptors, which are G-protein coupled receptors.[2][3] The GABA-A receptor, in particular, is a key therapeutic target for a wide array of drugs, including benzodiazepines, barbiturates, and general anesthetics, used to treat conditions like anxiety, epilepsy, and insomnia.[1][4]
Given the therapeutic importance and physiological complexity of GABA receptors, understanding how novel compounds interact with these targets is a cornerstone of neuroscience research and drug development. Ligand binding assays provide a powerful in vitro framework to quantify the interaction between a compound and its receptor. These assays are indispensable for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the potency of unlabeled compounds (Ki).[5]
This guide provides a detailed exploration of the experimental design, step-by-step protocols, and data analysis methodologies for characterizing the binding of a test compound to GABA receptors, with a primary focus on the well-characterized GABA-A receptor system.
Foundational Principles of Receptor-Ligand Interactions
The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the Law of Mass Action, leading to the formation of a ligand-receptor complex (LR). At equilibrium, the rates of association and dissociation are equal.
L + R ⇌ LR
This relationship is defined by key parameters:
-
Affinity (Kd): The equilibrium dissociation constant, Kd, represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[6] It is a measure of the affinity of the ligand for the receptor; a lower Kd value indicates a higher affinity.[6]
-
Receptor Density (Bmax): The maximum number of binding sites, Bmax, represents the total concentration of receptors in the sample.[6]
-
Inhibition Constant (Ki): In competition assays, the Ki is the equilibrium dissociation constant for the binding of an unlabeled competitor. It reflects the affinity of the competitor for the receptor.
Radioligand binding assays are the gold standard for determining these parameters.[5][7] They involve the use of a ligand that has been labeled with a radioisotope (e.g., ³H, ¹²⁵I) to enable sensitive detection and quantification of the binding event.
Strategic Experimental Design
A robust binding assay is built on a foundation of careful experimental design. The choices made regarding the receptor source, radioligand, and assay conditions are critical for generating reliable and reproducible data.
Receptor Preparation
The source of GABA receptors can be derived from native tissues or recombinant expression systems.
-
Native Tissues: Brain regions like the cerebral cortex or cerebellum are rich in GABA receptors and are commonly used.[8] This provides a physiologically relevant system with native receptor subtypes and associated proteins.
-
Recombinant Cell Lines: Expressing specific GABA receptor subunit combinations (e.g., in HEK-293 cells) allows for the study of defined receptor isoforms, which is crucial for determining subtype selectivity.[9][10]
The most common preparation involves creating a crude membrane fraction, which isolates the receptors from other cellular components.
Radioligand Selection
The choice of radioligand is paramount. Key considerations include:
-
Specificity: The radioligand should bind with high affinity and specificity to the target receptor.
-
High Specific Activity: This allows for the use of low radioligand concentrations, minimizing ligand depletion and reducing costs.
-
Reversibility: The binding should be reversible to allow for equilibrium to be reached.
-
Common Radioligands for GABA-A Receptors:
-
[³H]Muscimol: An agonist that binds to the GABA recognition site.[11]
-
[³H]Flunitrazepam: A benzodiazepine that binds to the allosteric benzodiazepine site.[12][13]
-
[³H]GABA: The endogenous ligand itself, though it can also bind to GABA-B receptors and transporters, requiring specific assay conditions to ensure selectivity.[11]
-
The Concept of Specific vs. Non-Specific Binding
A critical aspect of any binding assay is distinguishing between binding to the receptor of interest (specific binding) and binding to other components like the filter, plasticware, or other proteins (non-specific binding).
Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand that displaces the radioligand from the specific receptor sites.[14]
Specific Binding = Total Binding - Non-Specific Binding
An ideal assay minimizes non-specific binding, which should typically be less than 30% of the total binding.
Caption: Relationship between Total, Non-Specific, and Specific Binding.
Core Experimental Protocols
The following protocols provide a framework for conducting radioligand binding assays for GABA-A receptors using rat brain tissue.
Protocol 1: Rat Brain Membrane Preparation
This protocol is adapted from established methods for preparing a P2 crude membrane fraction.[8]
Materials:
-
Whole rat brains (cerebral cortex or cerebellum)
-
Homogenization Buffer: 0.32 M Sucrose, pH 7.4 (store at 4°C)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 (store at 4°C)
-
High-speed refrigerated centrifuge and tubes
-
Glass-Teflon homogenizer
Procedure:
-
Homogenization: Homogenize fresh or frozen rat brains in 10-20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pellet Membranes: Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C. The resulting pellet is the P2 crude membrane fraction.
-
Washing: Discard the supernatant. Resuspend the pellet in ice-cold Binding Buffer and centrifuge again at the same speed. Repeat this wash step at least two more times to remove endogenous GABA.
-
Final Preparation: Resuspend the final pellet in a known volume of Binding Buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
| Reagent | Concentration | Purpose |
| Sucrose | 0.32 M | Maintains osmotic stability during homogenization. |
| Tris-HCl | 50 mM | Provides a stable pH environment for binding. |
Table 1: Composition of Buffers for Membrane Preparation.
Protocol 2: Saturation Binding Assay
This assay determines the Kd and Bmax of a radioligand (e.g., [³H]Muscimol).
Materials:
-
Rat brain membrane preparation
-
[³H]Muscimol (Radioligand)
-
Unlabeled GABA or Muscimol (for non-specific binding)
-
Binding Buffer (50 mM Tris-HCl, pH 7.4)
-
96-well filter plates with glass fiber filters (e.g., GF/B)
-
Vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: Prepare assay tubes or a 96-well plate on ice. Each concentration point should be run in triplicate for total binding and non-specific binding.
-
Total Binding: Add Binding Buffer, a range of increasing concentrations of [³H]Muscimol (e.g., 0.5 nM to 100 nM), and membrane protein (typically 100-200 µg).
-
Non-Specific Binding (NSB): For each radioligand concentration, prepare a parallel set of tubes/wells that also contain a high concentration of unlabeled GABA (e.g., 100 µM) or muscimol.[11]
-
Incubation: Incubate the reaction at 4°C for 60 minutes to reach equilibrium.
-
Termination: Rapidly terminate the assay by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters three times with ice-cold Binding Buffer to remove any remaining free radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM, or counts per minute, CPM) using a liquid scintillation counter.
Caption: General workflow for a radioligand binding assay.
Protocol 3: Competition Binding Assay
This assay determines the IC₅₀ and Ki of an unlabeled test compound.
Procedure:
-
Assay Setup: Similar to the saturation assay, prepare tubes/wells in triplicate.
-
Reagent Addition:
-
Add Binding Buffer.
-
Add a single, fixed concentration of the radioligand (typically at or below its Kd value).
-
Add a range of increasing concentrations of the unlabeled test compound.
-
Initiate the reaction by adding the membrane protein.
-
-
Controls: Include control wells for:
-
Total Binding: Contains only the radioligand and membranes (no competitor).
-
Non-Specific Binding: Contains radioligand, membranes, and a saturating concentration of a standard unlabeled ligand (e.g., GABA).
-
-
Incubation, Termination, and Quantification: Follow steps 4-7 from the Saturation Binding Assay protocol.
Data Analysis and Interpretation
Proper data analysis is essential to extract meaningful pharmacological constants from the raw data. The use of non-linear regression analysis is the modern standard and is highly recommended.[15][16][17]
Saturation Assay Data
-
Calculate Specific Binding: For each concentration of radioligand, subtract the average DPM of the non-specific binding wells from the average DPM of the total binding wells.
-
Convert DPM to Molar Concentration: Convert the DPM of specifically bound radioligand to moles using the specific activity of the radioligand and the efficiency of the counter.
-
Non-Linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to a "one-site specific binding" equation using software like GraphPad Prism or R.
Y = (Bmax * X) / (Kd + X)
This analysis will directly yield the Kd and Bmax values with their associated standard errors.
-
Scatchard Plot (Historical Context): While less common now due to its potential to distort data errors, the Scatchard plot is a linearized transformation of the binding data.[15][18] It plots Bound/Free ligand (Y-axis) vs. Bound ligand (X-axis). For a single binding site, this yields a straight line where the slope is -1/Kd and the x-intercept is Bmax.[15] Curvilinear Scatchard plots can indicate multiple binding sites or cooperativity.[18][19]
| Parameter | Description | Units |
| Kd | Dissociation Constant | Molar (e.g., nM) |
| Bmax | Max Receptor Density | pmol/mg protein |
Table 2: Key Parameters from Saturation Binding Analysis.
Competition Assay Data
-
Calculate % Inhibition: Normalize the data by defining the average specific binding in the absence of a competitor as 0% inhibition and the non-specific binding as 100% inhibition.
-
Non-Linear Regression: Plot the % inhibition (Y-axis) against the log concentration of the competitor (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined from a saturation experiment).
Conclusion
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for characterizing the interaction of compounds with their targets. The protocols and analytical methods described here provide a robust framework for studying the binding of novel compounds to GABA receptors. By carefully designing experiments to include saturation and competition studies, researchers can accurately determine the affinity, density, and inhibitory potency of compounds, providing critical insights that guide the development of new therapeutics for a multitude of neurological and psychiatric disorders.
References
-
Title: Scatchard equation Source: Wikipedia URL: [Link]
-
Title: Saturation assays of radioligand binding to receptors and their allosteric modulatory sites Source: Current Protocols in Neuroscience URL: [Link]
-
Title: Receptor Pharmacology of GABA: A Review Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: GABA-A Receptor Binding Assay Protocol Source: Psychoactive Drug Screening Program (PDSP) URL: [Link]
-
Title: Kinetic and pharmacological properties of GABA(A) receptors in single thalamic neurons and GABA(A) subunit expression Source: PubMed URL: [Link]
-
Title: GABA Receptors: Pharmacological Potential and Pitfalls Source: PubMed URL: [Link]
-
Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PubMed URL: [Link]
-
Title: Kinetics and Spontaneous Open Probability Conferred by the Subunit of the GABAA Receptor Source: Journal of Neuroscience URL: [Link]
-
Title: Interpretation of Scatchard plots for aggregating receptor systems Source: PubMed URL: [Link]
-
Title: Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists Source: PubMed Central URL: [Link]
-
Title: Characterization of GABA Receptors Source: PubMed Central URL: [Link]
-
Title: Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration Source: PubMed URL: [Link]
-
Title: GABA Receptor Physiology and Pharmacology Source: NCBI Bookshelf URL: [Link]
-
Title: Kinetics and Spontaneous Open Probability Conferred by the ϵ Subunit of the GABAA Receptor Source: Journal of Neuroscience URL: [Link]
-
Title: (PDF) GABA A receptors: structure, function, pharmacology, and related disorders Source: ResearchGate URL: [Link]
-
Title: Analysis of Receptor–Ligand Interactions Source: PubMed Central URL: [Link]
-
Title: Nonlinear regression analysis of the time course of ligand binding experiments Source: PubMed URL: [Link]
-
Title: Dependence of the GABAA receptor gating kinetics on the alpha-subunit isoform: implications for structure-function relations and synaptic transmission Source: PubMed Central URL: [Link]
-
Title: GABAA receptor subtypes: ligand binding heterogeneity demonstrated by photoaffinity labeling and autoradiography Source: PubMed URL: [Link]
-
Title: An Examination of Experimental Design in Relation to Receptor Binding Assays Source: PubMed URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]
-
Title: GABA receptor Source: Wikipedia URL: [Link]
-
Title: GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PubMed Central URL: [Link]
-
Title: Quantitative Determination of DNA-Ligand Binding: Improved Data Analysis Source: ResearchGate URL: [Link]
-
Title: Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis Source: Vanderbilt University Structural Biology URL: [Link]
-
Title: Scatchard Plot for Ligand Receptor binding analysis Source: YouTube URL: [Link]
-
Title: GABAA receptor Source: Wikipedia URL: [Link]
-
Title: Nonlinear Regression in Biostatistics & Life Science Source: Biostat Prime URL: [Link]
-
Title: GABA Receptor Source: NCBI Bookshelf URL: [Link]
-
Title: Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation Source: ACS Omega URL: [Link]
-
Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]
-
Title: Biochemistry and binding assay a, FSEC of GABAA receptor with and... Source: ResearchGate URL: [Link]
-
Title: Receptor Binding Assays - Multiwell Plates Source: MilliporeSigma URL: [Link]
-
Title: Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking Source: JoVE URL: [Link]
-
Title: Ligand Binding Source: Professor Emeritus Nick Holford URL: [Link]
-
Title: Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand Source: Journal of Neuroscience URL: [Link]
Sources
- 1. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Binding [holford.fmhs.auckland.ac.nz]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scatchard equation - Wikipedia [en.wikipedia.org]
- 16. Nonlinear regression analysis of the time course of ligand binding experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nonlinear Regression in Biostatistics & Life Science [biostatprime.com]
- 18. Analysis of Receptor–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve and handle 4-Amino-2-methylbutanoic acid hydrochloride in the lab.
An Application Note and Protocol for the Laboratory Use of 4-Amino-2-methylbutanoic acid hydrochloride
Introduction: Unlocking the Potential of a Versatile Chiral Building Block
This compound is a chiral amino acid derivative that serves as a critical building block in modern pharmaceutical research and development. Its unique structure, featuring a methyl group at the alpha-position, provides conformational rigidity, a property highly sought after in the design of peptide-based therapeutics and other bioactive molecules.[1] This constrained analog is instrumental in synthesizing novel compounds with enhanced stability, receptor specificity, and improved pharmacokinetic profiles.[1] Applications are diverse, ranging from the development of drugs targeting neurological disorders to advanced protein engineering and biochemical research into metabolic pathways.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective dissolution and handling of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring both experimental success and the highest standards of laboratory safety.
Compound Profile: Physicochemical Characteristics
A thorough understanding of the compound's properties is the foundation of effective laboratory use. The hydrochloride salt form is specifically designed to enhance stability and aqueous solubility.
| Property | Value | Source |
| IUPAC Name | 4-amino-2-methylbutanoic acid;hydrochloride | PubChem[3] |
| Molecular Formula | C₅H₁₂ClNO₂ | PubChem[4] |
| Molecular Weight | 153.61 g/mol | PubChem[4] |
| CAS Number | 22050-03-9 | ChemicalBook[5] |
| Appearance | White to off-white solid/powder | MedchemExpress[6] |
| Storage | Store at -20°C for long-term stability | MedchemExpress[6] |
Critical Safety & Handling Protocols
This compound and its structural analogs are classified as irritants.[4][7][8] Adherence to rigorous safety protocols is mandatory to mitigate risks.
GHS Hazard Classification:
Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle the solid compound within a certified chemical fume hood to prevent inhalation of airborne particles.[9]
-
Eye Protection: Wear ANSI-rated safety goggles with side shields.[10]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.[9][10]
-
Lab Coat: A standard laboratory coat is required to protect from skin contact.
Handling and Storage Best Practices:
-
Hygroscopic Nature: While not explicitly stated, many hydrochloride salts are hygroscopic. Keep the container tightly sealed to prevent moisture absorption.[9][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can lead to degradation or hazardous reactions.[11][12]
-
Storage: For maximum stability, store the solid compound in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended.[6]
Dissolution Strategy: From Theory to Practice
The hydrochloride salt form of this amino acid significantly increases its polarity, making it readily soluble in aqueous solutions. However, solubility in organic solvents is limited.
Solvent Selection Rationale:
| Solvent | Suitability | Rationale & Expert Insights |
| Ultrapure Water | Excellent | The primary choice for creating stock solutions. The hydrochloride salt readily dissociates, leading to good solubility. |
| Phosphate-Buffered Saline (PBS) | Excellent | Ideal for preparing solutions intended for direct use in biological assays or cell culture, as it is isotonic and buffered at a physiological pH. |
| Cell Culture Media (e.g., DMEM, RPMI) | Good | Suitable for direct dilution from a concentrated aqueous stock. Direct dissolution of the powder into complex media is not recommended as it can lead to localized pH shifts and precipitation of media components. |
| DMSO | Poor to Moderate | While many organic compounds are soluble in DMSO, the high polarity of this salt may limit its solubility. Empirical testing is required. May be suitable for some specific non-aqueous assays. |
| Ethanol | Poor | Generally not a suitable solvent for polar salts. Use should be avoided unless empirically validated for a specific application. |
Experimental Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol details the preparation of a 100 mM aqueous stock solution, a common starting point for most research applications.
Causality: Creating a concentrated, validated stock solution is a cornerstone of reproducible science. It minimizes variability from repeatedly weighing small amounts of solid and reduces the risk of contamination.
Methodology:
-
Pre-computation: Calculate the mass of this compound (MW: 153.61 g/mol ) required. For 10 mL of a 100 mM solution:
-
0.1 mol/L * 0.010 L * 153.61 g/mol = 0.1536 g (153.6 mg)
-
-
Aliquot Solid: In a chemical fume hood, weigh out 153.6 mg of the compound into a sterile 15 mL conical tube.
-
Rationale: Using a conical tube simplifies mixing and subsequent sterile filtration.
-
-
Initial Solvation: Add approximately 8 mL of ultrapure water (e.g., Milli-Q® or equivalent) to the tube.
-
Rationale: Starting with a partial volume allows for pH adjustments and ensures the final volume is precise.
-
-
Promote Dissolution: Cap the tube securely and vortex for 30-60 seconds. If needed, gentle warming in a 37°C water bath can be employed to aid dissolution.
-
pH Adjustment (If Necessary): The hydrochloride salt will produce a slightly acidic solution. For most applications, especially in cell culture, adjusting the pH to a neutral range (7.2-7.4) is critical. Use a calibrated pH meter and add small volumes of 1 M NaOH dropwise while stirring until the target pH is reached.
-
Final Volume Adjustment: Carefully add ultrapure water to reach a final volume of 10 mL. Invert the tube several times to ensure homogeneity.
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm syringe filter (e.g., PVDF or PES membrane) and dispense the solution into a new, sterile conical tube.
-
Rationale: This is a critical step for any solution intended for biological use. It removes potential microbial contaminants without using heat (autoclaving), which can degrade amino acids.[13]
-
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes. Store at -20°C.
-
Rationale: Aliquoting prevents contamination from repeated access to the main stock and minimizes degradation from freeze-thaw cycles.[14]
-
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a sterile aqueous stock solution.
Application Insight: Potential Mechanism of Action & Experimental Design
While the precise mechanism of 4-Amino-2-methylbutanoic acid is application-dependent, its structural similarity to other amino acids suggests it can act as a competitive inhibitor or modulator in metabolic pathways. For instance, a related compound, (S)-2-amino-4-oxo-5-hydroxypentanoic acid, has been shown to inhibit homoserine dehydrogenase, a key enzyme in the biosynthesis of the aspartate family of amino acids in fungi. This provides a testable hypothesis for its action in certain biological systems.
Researchers could investigate if this compound interferes with amino acid metabolism or transport in their model system, such as mammalian cells or microorganisms.
Hypothetical Target Pathway: Aspartate Family Amino Acid Biosynthesis
Caption: Hypothetical inhibition of homoserine dehydrogenase.
Conclusion
This compound is a compound of significant interest in drug discovery and chemical biology. Proper handling and dissolution are paramount for obtaining reliable, reproducible data and ensuring laboratory safety. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently incorporate this versatile molecule into their experimental workflows. By understanding the causality behind each step—from solvent choice to storage conditions—scientists can maximize the potential of this valuable chemical tool.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid. Retrieved from [Link]
-
Chemsrc. (2024). 2-Amino-4-methylpentanoic acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Voluntary safety information following the Safety Data Sheet format. Retrieved from [Link]
-
ChemSynthesis. (2024). 4-amino-3-methylbutanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135431630, (R)-2-Amino-2-methylbutanoic acid hydrochloride. Retrieved from [Link]
-
D'Mello, J. P. F. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1109–1130. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87195331, 4-Amino-2-ethylbutanoic acid hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42614145, 4-Amino-2,2-dimethylbutanoic acid hydrochloride. Retrieved from [Link]
-
Yamaguchi, M., et al. (1993). The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. Journal of Antibiotics, 46(10), 1568-1574. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-2-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 17998883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22050-03-9 [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-2,2-dimethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 42614145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Amino-4-methylpentanoic acid | CAS#:328-39-2 | Chemsrc [chemsrc.com]
- 13. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
High-performance liquid chromatography (HPLC) methods for this compound.
An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Metformin
This technical guide provides a detailed exploration of robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of Metformin. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chromatographic principles and rationale behind method selection. We will cover the common analytical challenges posed by Metformin's physicochemical properties and present validated, field-proven methods for its analysis in both bulk pharmaceutical ingredients (API) and biological matrices.
The Analytical Challenge: The Physicochemical Nature of Metformin
Metformin is a biguanide oral antihyperglycemic agent used in the management of type 2 diabetes.[1] From a chromatographic perspective, its structure presents a significant challenge: it is a small, highly polar, and strongly basic molecule (pKa values of 2.8 and 11.5).[2] Consequently, it exhibits minimal retention on conventional non-polar reversed-phase columns (like C18) under standard mobile phase conditions, often eluting with the solvent front.[2][3][4] This lack of retention prevents effective separation from excipients or endogenous components in a sample matrix.
To overcome this, two primary strategies have proven effective and are widely adopted:
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique introduces an ion-pairing reagent into the mobile phase. This reagent contains a hydrophobic "tail" and a charged "head" that forms a neutral complex with the charged analyte, enhancing its retention on a reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5] This mode is ideal for retaining and separating very polar compounds like Metformin.[5][6]
This guide will focus on the more commonly accessible IP-RP-HPLC method due to the widespread availability of C18 columns in quality control and research laboratories.
Principle of Separation: Ion-Pair Reversed-Phase HPLC for Metformin
In IP-RP chromatography, a counter-ion is added to the mobile phase to interact with the ionized analyte. Metformin is protonated and carries a positive charge at acidic to neutral pH. An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., Sodium Dodecyl Sulfate - SDS), is introduced.
The mechanism proceeds as follows:
-
Complex Formation: The negatively charged head of the SDS molecule forms an ion pair with the positively charged Metformin molecule in the mobile phase.
-
Hydrophobic Interaction: The resulting ion pair is electrically neutral and has a significant hydrophobic character due to the long alkyl tail of the SDS.
-
Retention: This hydrophobic complex can now effectively interact with and be retained by the non-polar C18 stationary phase.
-
Elution: Elution is controlled by modifying the organic content of the mobile phase, similar to traditional reversed-phase chromatography.
Diagram: Mechanism of Ion-Pair Chromatography for Metformin
Recommended HPLC Protocol for Metformin in Pharmaceutical Formulations
This protocol describes a robust, isocratic IP-RP-HPLC method for the quantification of Metformin in tablet dosage forms. The method is adapted from established and validated procedures.[7][8][9]
Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Any standard HPLC system with UV detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Aqueous Phase (34:66 v/v)[9] |
| Aqueous Phase: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄) and 10 mM Sodium Dodecyl Sulfate (SDS). Adjust pH to 5.2 with dilute orthophosphoric acid.[9][10] | |
| Flow Rate | 1.3 mL/min[9][10] |
| Detection | UV at 233 nm[8][10][11] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation (1 Liter):
-
Aqueous Phase: Accurately weigh 1.36 g of KH₂PO₄ and 2.88 g of SDS and dissolve in 660 mL of HPLC-grade water.
-
Adjust the pH of the aqueous solution to 5.2 using dilute orthophosphoric acid.
-
Final Mobile Phase: Combine the 660 mL of prepared aqueous phase with 340 mL of HPLC-grade acetonitrile.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Metformin Hydrochloride reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and make up to volume with the mobile phase.[8] This solution should be prepared fresh.
Calibration Curve Standards:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2.5, 5, 10, 15, and 20 µg/mL).[9]
Sample Preparation (Tablet Dosage Form)
-
Weigh and finely powder no fewer than 20 Metformin tablets to create a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Metformin HCl.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients. The resulting solution has a theoretical concentration of 100 µg/mL.
-
Further dilute this solution with the mobile phase to bring it into the concentration range of the calibration curve (e.g., a 1:10 dilution to achieve 10 µg/mL).
Analysis Workflow
Diagram: General HPLC Analysis Workflow
Sources
- 1. Chromatogram Detail [sigmaaldrich.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. ijlera.com [ijlera.com]
- 4. HPLC Analysis of Metformin | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC Method for Estimation of Metformin Hydrochloride in Formulated Microspheres and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple HPLC-UV method for the quantification of metformin in human plasma with one step protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methylbutanoic Acid Hydrochloride
Here is the technical support center for improving the yield of 4-Amino-2-methylbutanoic acid hydrochloride synthesis.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help optimize your synthetic protocol and improve yields.
Overview of the Synthetic Pathway
A common and reliable method for the synthesis of this compound involves a modified Gabriel synthesis. This pathway begins with the esterification of 2-methyl-4-bromobutanoic acid, followed by nucleophilic substitution with potassium phthalimide. The final step is the deprotection of the phthalimide group using hydrazine hydrate, followed by acidification to yield the desired hydrochloride salt.
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-2-methylbutanoic acid hydrochloride
Document ID: TSG-AMBA-SOL-001
Introduction
4-Amino-2-methylbutanoic acid hydrochloride is an amino acid derivative used by researchers in various biochemical and pharmaceutical development applications. As a hydrochloride salt, it is generally expected to be water-soluble. However, researchers frequently encounter challenges in achieving desired concentrations, or observe precipitation when adding stock solutions to buffered media. This guide provides a comprehensive framework for understanding and overcoming these solubility issues, ensuring experimental reproducibility and success.
The core of the problem lies in the zwitterionic nature of the parent molecule, 4-Amino-2-methylbutanoic acid. The solubility of such compounds is highly dependent on the pH of the solvent system. This guide will explain the underlying chemical principles and provide actionable, step-by-step protocols to address these challenges.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of the molecule is the first step in troubleshooting. The hydrochloride salt form provides a charged amine group, which enhances aqueous solubility. However, the molecule's behavior in solution is governed by the ionization state of both its carboxylic acid and amino groups.
| Property | Value (Computed or Reported) | Source | Significance for Solubility |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] | Basic information for concentration calculations. |
| Molecular Weight | 153.62 g/mol | Crucial for accurate molarity calculations. | |
| Parent Compound | 4-Amino-2-methylbutanoic acid | [2] | The zwitterionic nature of this parent molecule dictates pH-dependent solubility. |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [3] | Indicates good potential for hydrogen bonding with polar solvents like water. |
| XLogP3 (Predicted) | -2.6 | [2] | A negative LogP value strongly suggests hydrophilicity and preference for aqueous environments. |
| pKa (Predicted) | Carboxylic Acid (~2-4), Amino Group (~9-10.5) | General Amino Acid Behavior | These values define the pH ranges where the molecule's net charge changes, directly impacting solubility. Minimum solubility occurs at the isoelectric point (pI), which lies between these pKa values. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My this compound isn't dissolving completely in water at my target concentration. What is the first thing I should do?
A1: The most common cause is the pH of your water. Deionized water can have a pH between 5.5 and 6.5 due to dissolved CO₂. This pH might be close enough to the molecule's isoelectric point (pI) to limit the solubility of high concentrations.
-
Immediate Action: Gently warm the solution to 30-40°C while stirring. This often provides enough energy to overcome the lattice energy of the crystal. If it still doesn't dissolve, proceed to pH adjustment.
-
Expert Explanation: As a hydrochloride salt, the amino group is protonated (NH₃⁺), making the molecule a cation with a net positive charge. This form is highly water-soluble. However, upon dissolving, an equilibrium is established. If the solution's pH shifts towards the pI, a portion of the molecules can adopt a neutral zwitterionic form (NH₃⁺ and COO⁻), which is less soluble and can precipitate out.[4][5]
Q2: I managed to dissolve the compound, but it precipitated when I added my stock solution to my buffered cell culture medium (e.g., PBS at pH 7.4). Why?
A2: This is a classic pH-shift precipitation event. Your stock solution was likely acidic (due to the HCl salt), keeping the compound soluble. When you introduced it to the strongly buffered physiological pH of your media, the pH was raised, causing the compound to crash out as it approached its less soluble isoelectric point.
-
Immediate Action: Prepare the stock solution in a buffer that is compatible with your final experiment, or adjust the pH of your stock solution before adding it to the final medium.
-
Expert Explanation: The buffering capacity of your media is much stronger than your unbuffered stock solution. It rapidly neutralizes the acidic stock, shifting the equilibrium of the compound towards its zwitterionic form. For many amino acids, the lowest solubility is observed in the pH range of 5 to 8.
Q3: What is the optimal pH for dissolving and storing this compound in an aqueous stock solution?
A3: To maximize solubility, the pH of the solution should be moved significantly away from the isoelectric point.
-
For Acidic Stocks: Adjust the pH to <2.0 with small additions of dilute HCl (e.g., 0.1 M HCl). At this pH, the carboxylic acid group will be fully protonated (COOH) and the amino group will remain protonated (NH₃⁺), resulting in a net positive charge that promotes solubility.
-
For Basic Stocks: Adjust the pH to >11.0 with small additions of dilute NaOH (e.g., 0.1 M NaOH). At this pH, the amino group will be deprotonated (NH₂) and the carboxylic acid will be deprotonated (COO⁻), resulting in a net negative charge that also promotes solubility.[5]
-
Caution: Always consider the pH stability of your compound and its compatibility with your downstream application when choosing between acidic or basic stock preparation. For most biological experiments, preparing a slightly acidic stock and then diluting it into a large volume of buffered media is the safest approach.
Q4: Can I use organic solvents like DMSO or Ethanol to dissolve this compound?
A4: While possible, it is not the recommended primary approach.
-
Recommendation: Use aqueous-based solvents first. The hydrochloride salt structure is specifically designed to enhance aqueous solubility.
-
Expert Explanation: The compound is highly polar (XLogP3 of -2.6) and ionic, making it most compatible with polar protic solvents like water.[2] Solvents like DMSO or ethanol are less effective at solvating the charged groups. While some solubility might be achieved, especially with heating, you risk creating a supersaturated solution that can precipitate unexpectedly. If an organic solvent is absolutely required, a co-solvent system (e.g., water:ethanol) may be tested, but pH adjustment in the aqueous phase remains the most reliable method.
Section 3: Standard Operating Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol details the standard method for solubilizing the compound using pH modification.
-
Preparation: Weigh the desired amount of this compound and place it in a sterile container.
-
Initial Solvation: Add approximately 80% of the final desired volume of purified water (e.g., Milli-Q).
-
Mixing: Stir the solution vigorously using a magnetic stirrer. Observe the dissolution.
-
pH Adjustment (If Necessary): If the compound does not fully dissolve, check the pH of the slurry. Slowly add 0.1 M HCl dropwise while monitoring the pH and observing for dissolution. The compound should become fully soluble as the pH drops below 4.
-
Final Volume: Once the solid is fully dissolved, add water to reach the final target volume.
-
Sterilization: If required for biological experiments, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Section 4: Visualization of Troubleshooting & Chemical Logic
Diagram 1: Solubility Troubleshooting Workflow
This diagram outlines the decision-making process when encountering solubility issues.
Caption: Step-by-step workflow for troubleshooting the dissolution of this compound.
Diagram 2: pH-Dependent Ionization States
This diagram illustrates how pH affects the charge of the molecule, which is the key to its solubility.
Caption: The effect of solution pH on the net charge and solubility of 4-Amino-2-methylbutanoic acid.
References
- AAT Bioquest. (2021, June 10). Are zwitterions soluble in water? Retrieved from aatbio.com. [URL: https://www.aatbio.
- ResearchGate. (2018, August 6). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Retrieved from ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from ResearchGate. [URL: https://www.researchgate.
- PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29285817/]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2-methylbutanoic-acid]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/928194]
- Chem-Impex. (n.d.). (R-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from Chem-Impex. [URL: https://www.chemimpex.com/products/07817]
- Reddit. (2021, June 2). Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? Retrieved from r/chemhelp. [URL: https://www.reddit.com/r/chemhelp/comments/nql0l8/is_it_possible_to_synthesise_amino_acid_esters/]
- Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/35889]
- ChemicalBook. (2023, May 4). This compound | 22050-03-9. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62506827.htm]
- Crystal Growth & Design. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Retrieved from ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cg500511d]
- Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts. Retrieved from Google Patents. [URL: https://patents.google.
- Chemistry Stack Exchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. Retrieved from Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from ResearchGate. [URL: https://www.researchgate.net/post/How_to_convert_amino_acid_to_its_hydrochloride]
- PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from PubChemLite. [URL: https://pubchemlite.org/compound/CID3759025_4-amino-2-methylbutanoic_acid_hydrochloride]
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-2-methylbutanoic Acid and Related Analogues. Retrieved from BenchChem. [URL: https://www.benchchem.com/pdf/BC-28564-in-depth-technical-guide.pdf]
- Sigma-Aldrich. (n.d.). 4-Amino-2-methylbutan-2-ol AldrichCPR. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds019270]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614145, 4-Amino-2,2-dimethylbutanoic acid hydrochloride. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-2_2-dimethylbutanoic-acid-hydrochloride]
- BLD Pharm. (n.d.). 6976-17-6|4-(Methylamino)butanoic acid hydrochloride. Retrieved from BLD Pharm. [URL: https://www.bldpharm.com/products/6976-17-6.html]
Sources
- 1. 4-Amino-2,2-dimethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 42614145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Are zwitterions soluble in water? | AAT Bioquest [aatbio.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Dosage for In-Vivo Studies
Welcome to the Technical Support Center for optimizing in-vivo study dosages. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive and practical framework for this critical aspect of preclinical research. Here, we move beyond simple protocols to explain the underlying principles and rationale, empowering you to make informed decisions and troubleshoot effectively.
Guiding Philosophy: The Therapeutic Window
The ultimate goal of dose optimization is to define the therapeutic window : the range of doses that elicits the desired therapeutic effect without causing unacceptable toxicity.[1] Establishing this window is paramount for the successful translation of a compound from preclinical models to clinical applications.[1][2][3] This guide will walk you through the logical progression of studies to define this critical parameter.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the planning and execution of in-vivo dosing studies.
Q1: How do I select a starting dose for my compound in an animal study?
A: Selecting a safe and potentially efficacious starting dose is a foundational step. The approach is multi-faceted:
-
Literature Review: Investigate published studies on compounds with similar chemical structures or mechanisms of action to gather existing dosing information in relevant animal models.[4]
-
In Vitro Data: Utilize in vitro efficacy data, such as IC50 or EC50 values, as a preliminary guide. However, be aware that direct conversion to an in-vivo dose is not straightforward and requires further investigation.[4][5]
-
Dose Escalation Studies: In the absence of prior data, a dose-range finding study is crucial. This involves administering escalating doses to different groups of animals to determine the Maximum Tolerated Dose (MTD).[4]
-
Allometric Scaling: If you have dosing data from another animal species, allometric scaling, which accounts for differences in body surface area (BSA), can be used to estimate an equivalent dose in your species of interest.[4][6] This is a common starting point for interspecies dose extrapolation.[4]
Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?
A: The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[7][8] It is a critical parameter that sets the upper limit for dosing in subsequent efficacy studies.[9] MTD studies are typically among the first in-vivo experiments performed and are essential for designing safe and informative preclinical trials.[10][11]
Q3: My compound is effective in vitro but shows no efficacy in vivo. What should I do?
A: This is a common challenge. A discrepancy between in vitro and in vivo results can stem from several factors:
-
Poor Pharmacokinetics (PK): The compound may be rapidly cleared from the body, have a short half-life, or be subject to extensive metabolism, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration.[12] A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound.[12][13][14]
-
Low Bioavailability: The compound may have poor absorption or be unable to effectively penetrate target tissues.[12] Consider alternative formulations or routes of administration to improve bioavailability.
-
Inappropriate Dosing Regimen: The dose and/or frequency of administration may be suboptimal. The insights gained from PK studies will be invaluable in designing a more effective dosing schedule.[15]
Q4: I'm observing high variability in responses between animals in the same treatment group. How can I address this?
A: High variability can obscure the true effect of your compound. Several factors can contribute:
-
Animal-to-Animal Variation: Inherent biological differences between individual animals can lead to varied responses. Ensure that your animals are age- and weight-matched and sourced from a reputable supplier. Increasing the sample size per group can also help to improve statistical power.[12]
-
Inconsistent Dosing Formulation: The stability and homogeneity of your dosing formulation are critical. Ensure your compound is fully dissolved or uniformly suspended.[12]
-
Inaccurate or Inconsistent Administration: The technique used for dosing (e.g., oral gavage, intravenous injection) can significantly impact the amount of drug delivered. Standardize your administration procedures with a detailed Standard Operating Procedure (SOP).[12][16]
Experimental Workflow for In-Vivo Dose Optimization
A systematic approach to dose optimization is crucial for generating robust and reproducible data. The following workflow outlines the key stages:
Caption: The relationship between Pharmacokinetics and Pharmacodynamics.
Self-Validating Systems for Trustworthiness
Every protocol should be designed as a self-validating system. This means incorporating controls and checks to ensure the integrity of your results.
-
Vehicle Controls: Always include a group of animals that receives only the vehicle to account for any effects of the formulation itself.
-
Positive Controls: Where applicable, include a positive control compound with a known effect to validate the experimental model.
-
Replication: Ensure that your experiments are adequately powered and reproducible. [17]* Blinding: Whenever possible, the individuals administering the compound, monitoring the animals, and analyzing the data should be blinded to the treatment groups to minimize bias.
By adhering to these principles and methodologies, you will be well-equipped to design and execute robust in-vivo dosing studies, leading to a clear understanding of your compound's therapeutic potential.
References
-
Li, M., et al. (2017). In vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling and Establishment of the PK/PD Cutoff of Florfenicol Against Pasteurella multocida in Ducks. Frontiers in Microbiology. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Available at: [Link]
-
Pro-arrhythmia. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
-
Hilaris Publisher. (n.d.). Advancing Medical Dosimetry & Dose Optimization. Available at: [Link]
-
Gao, C., et al. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. The Oncologist. Available at: [Link]
-
ResearchGate. (2015). Can someone help with calculating drug dosage for in vivo experiment?. Available at: [Link]
-
ResearchGate. (2016). How to calculate a right dose for in vivo study?. Available at: [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Assay Guidance Manual. Available at: [Link]
-
PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Available at: [Link]
-
International Journal of Nanomedicine. (2026). Nano-enabled therapeutics: Novel strategies for preeclampsia Treatment. Dove Press. Available at: [Link]
-
Le, H., et al. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Chen, C., & Ahn, C. (2018). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Pharmacology Research & Perspectives. Available at: [Link]
-
Wang, L., et al. (2015). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. The AAPS Journal. Available at: [Link]
-
Lin, L., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceutics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Interpretation and Modeling of Toxicity-Test Results. Complex Mixtures. Available at: [Link]
-
Wikipedia. (n.d.). Dose-ranging study. Available at: [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Available at: [Link]
-
Vibiosphen. (n.d.). Pharmacokinetic / Pharmacodynamic (PK/PD). Available at: [Link]
-
Anchor Medical Research. (n.d.). Therapeutic Window. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. Available at: [Link]
-
Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Available at: [Link]
-
ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Available at: [Link]
-
Biomedical and Pharmacology Journal. (2022). Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. Available at: [Link]
-
ResearchGate. (2013). (PDF) Strategies for Radiation Dose Optimization. Available at: [Link]
-
Kim, H. S. (2019). How to Interpret the Effects Shown in Animal Study. Journal of the Korean Medical Association. Available at: [Link]
-
BioPharm International. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Available at: [Link]
-
Colleton, B. A., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. ILAR Journal. Available at: [Link]
-
Taylor & Francis. (n.d.). Therapeutic window – Knowledge and References. Available at: [Link]
-
Ji, Y., et al. (2020). Moving the needle for oncology dose optimization: A call for action. Clinical and Translational Science. Available at: [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Available at: [Link]
-
ResearchGate. (2025). (PDF) Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. Available at: [Link]
-
ScienceDirect. (2025). Signs of toxicity: Significance and symbolism. Available at: [Link]
-
YouTube. (2023). How to Calculate Drug Dose & Dose Volume in Preclinical Studies. Available at: [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]
-
ResearchGate. (2025). Toxicity studies of drugs and chemicals in animals: An overview. Available at: [Link]
-
YouTube. (2024). Feature of the Week #175: Allometric scaling using fixed exponents. Available at: [Link]
-
PubMed Central. (n.d.). Interpretation of Non-Clinical Data for Prediction of Human Pharmacokinetic Parameters: In Vitro-In Vivo Extrapolation and Allometric Scaling. Available at: [Link]
Sources
- 1. Anchor Medical Research [anchormedicalresearch.com]
- 2. Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. certara.com [certara.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. vibiosphen.com [vibiosphen.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent degradation of 4-Amino-2-methylbutanoic acid hydrochloride in solution.
Welcome to the technical support center for 4-Amino-2-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Here, we will address common challenges and provide actionable troubleshooting strategies to ensure the stability and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound solutions to proactively prevent degradation.
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like many amino acids, it can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[1] Potential degradation pathways may include deamination, decarboxylation, or oxidation of the molecule.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For general laboratory use, sterile, purified water is a suitable solvent. However, for enhanced stability, especially for long-term storage, dissolving the compound in a dilute acidic solution, such as 0.1 M HCl, can be beneficial. This is a common practice for storing amino acid reference materials to improve their stability.[2]
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be stored at low temperatures. For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), freezing at -80°C is ideal.[3][4] It is also crucial to keep the container tightly sealed and protected from moisture.[3] Aliquoting the solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How does pH affect the stability of this compound solutions?
A4: The pH of the solution is a critical factor. Extremely high or low pH values can catalyze degradation reactions. While the hydrochloride salt form provides some initial acidity, the pH can shift depending on the concentration and the presence of other components in the solution. It is advisable to work within a mildly acidic to neutral pH range for most applications, unless the experimental protocol specifically requires otherwise. Studies on other amino acids have shown that pH can influence the rate of degradation.[5]
Q5: Should I be concerned about light exposure when working with this compound?
A5: Yes, protection from light is a recommended precaution. While specific photostability data for this compound is not extensively detailed in the provided search results, it is a general best practice for handling amino acid solutions to minimize exposure to direct sunlight or strong artificial light to prevent potential photodegradation.[4] Using amber vials or wrapping containers in aluminum foil is a simple and effective measure.
II. Troubleshooting Guide
This section provides a problem-solution format to address specific issues you may encounter during your experiments, helping you to identify the cause and implement a corrective action.
Issue 1: Unexpectedly rapid degradation of the compound in solution.
-
Possible Cause 1: Inappropriate pH of the solution. The pH may be outside the optimal stability range for the compound.
-
Recommended Solution: Measure the pH of your solution. If it is too high or too low, adjust it to a mildly acidic or neutral range using a suitable buffer system that is compatible with your experimental setup.
-
-
Possible Cause 2: Elevated storage temperature. Storing the solution at room temperature or even at 4°C for extended periods can lead to degradation.[2]
-
Possible Cause 3: Repeated freeze-thaw cycles. Each cycle of freezing and thawing can introduce stress on the molecule, leading to gradual degradation.
-
Recommended Solution: Aliquot your stock solution into smaller, single-use volumes upon preparation. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
-
Issue 2: Visual changes in the solution, such as color change or precipitation.
-
Possible Cause 1: Chemical reaction with other components. The compound may be reacting with other substances in your solution, such as metals or reactive aldehydes.
-
Recommended Solution: Review the composition of your solution. Ensure all components are compatible. If you are using a complex medium, consider preparing the this compound solution separately and adding it just before use.
-
-
Possible Cause 2: Microbial contamination. Bacterial or fungal growth can alter the chemical composition and appearance of the solution.
-
Recommended Solution: Prepare solutions using sterile techniques and sterile-filtered solvents. Store the solutions in sterile containers. If contamination is suspected, discard the solution and prepare a fresh batch.
-
-
Possible Cause 3: Exceeded solubility limit. If the solution is oversaturated, the compound may precipitate out, especially at lower temperatures.
-
Recommended Solution: Verify the solubility of this compound in your chosen solvent and at your working concentration. If necessary, gently warm the solution to redissolve the precipitate, ensuring the temperature does not become excessively high to cause degradation.
-
Issue 3: Inconsistent experimental results using the same stock solution.
-
Possible Cause 1: Non-homogeneous solution. If the compound is not fully dissolved or has precipitated over time, the concentration of the aliquots will vary.
-
Recommended Solution: Before taking an aliquot, ensure the entire stock solution is completely thawed and gently vortexed to ensure homogeneity. Visually inspect for any precipitate.
-
-
Possible Cause 2: Gradual degradation over time. Even under recommended storage conditions, very slow degradation may occur over extended periods.
-
Recommended Solution: For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored for a minimal amount of time. If you suspect degradation, you can use analytical techniques like HPLC to assess the purity of your solution.[1]
-
III. Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
-
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent), sterile-filtered
-
0.1 M Hydrochloric acid (HCl), sterile-filtered
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
Calibrated balance and pH meter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small volume of high-purity water to dissolve the powder.
-
Alternatively, for enhanced stability, dissolve the powder directly in 0.1 M HCl.[2]
-
Once dissolved, adjust the final volume with the chosen solvent to achieve the desired concentration.
-
If necessary, measure the pH and adjust to a mildly acidic range (e.g., pH 4-6) using dilute HCl or NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Aliquot the solution into single-use, light-protected tubes.
-
Label the tubes with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]
-
Table 1: Recommended Storage Conditions
| Storage Duration | Temperature | Container | Key Considerations |
| Short-term (≤ 1 month) | -20°C | Tightly sealed, amber or foil-wrapped tubes | Avoid repeated freeze-thaw cycles |
| Long-term (≤ 6 months) | -80°C | Tightly sealed, amber or foil-wrapped tubes | Aliquot into single-use volumes |
Data synthesized from multiple sources indicating best practices for amino acid hydrochloride solutions.[3][4]
Protocol 2: Monitoring Solution Stability with HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1]
-
Objective: To quantify the parent compound and detect any degradation products over time.
-
Methodology Outline:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is generally used for non-aromatic amino acids. Mass spectrometry (MS) can be used for more sensitive and specific detection.
-
Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration within the linear range of the assay.
-
Analysis: Inject the prepared sample and a freshly prepared standard solution of known concentration. Compare the peak area of the parent compound in your stored sample to that of the standard to determine its concentration. The appearance of new peaks indicates the formation of degradation products.
-
IV. Visual Guides
Degradation Prevention Workflow
Caption: Workflow for preparing and storing this compound solutions.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for stability issues with this compound.
V. References
-
Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. (2017). ResearchGate. [Link]
-
Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. (n.d.). PubMed. [Link]
-
Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-2-methylbutanoic acid hydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-2-methylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this important amino acid derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed, each with its own advantages and challenges. A common approach involves a modified Strecker synthesis, which is known for its robustness and scalability.[1] Another plausible route is the α-methylation of a protected 2,4-diaminobutyric acid precursor. The choice of route often depends on the starting materials' availability, desired stereochemistry, and scale of the reaction.
Q2: My overall yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors throughout the synthetic sequence. Incomplete reactions at any stage, side-product formation, and losses during workup and purification are primary culprits. For instance, in a Strecker-type synthesis, the initial formation of the α-aminonitrile may be incomplete.[1] Careful monitoring of each reaction step by techniques like TLC or LC-MS is crucial to ensure completion. Additionally, optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can significantly improve yield. Losses during aqueous workups can be minimized by performing multiple extractions with an appropriate organic solvent.
Q3: I'm observing significant impurity formation. How can I identify and minimize these byproducts?
A3: Impurity profiles can be complex and route-dependent. Common impurities may include over-alkylated products, unreacted starting materials, or byproducts from side reactions. For example, if using a strong base like LDA for α-methylation, careful temperature control (e.g., -78 °C) is critical to prevent side reactions.[2] Characterization of impurities using techniques like NMR and Mass Spectrometry is essential for identification. To minimize their formation, ensure the purity of starting materials and solvents, maintain an inert atmosphere (e.g., Argon or Nitrogen) for moisture-sensitive reactions, and carefully control the addition rate of reagents.
Q4: Racemization is a major issue in my synthesis. How can I maintain stereochemical integrity?
A4: Racemization is a common challenge, particularly when dealing with chiral centers. The use of chiral auxiliaries, such as pseudoephenamine, can be an effective strategy for asymmetric α-alkylation.[2] The choice of coupling reagents and additives during amide bond formation can also significantly impact racemization.[2] For example, using DIC with Oxyma as an additive has been shown to result in less racemization compared to HBTU/HOBt.[2] It is also important to consider that the final product itself may be prone to racemization under certain pH or temperature conditions during workup and purification.[2]
Q5: What are the critical safety precautions for this synthesis?
A5: Safety is paramount. If your synthesis involves cyanide salts (e.g., in a Strecker synthesis), all manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] A quench solution, such as bleach or hydrogen peroxide, should be readily available to neutralize any cyanide spills.[1] Reactions involving strong acids for hydrolysis or deprotection should also be handled with care, using appropriate PPE.
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound and offers targeted solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion in Alkylation Step | 1. Incomplete deprotonation. 2. Poor quality alkylating agent. 3. Steric hindrance. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., freshly prepared LDA). Verify the base concentration via titration. 2. Use a freshly purified or newly purchased alkylating agent. 3. Consider a less sterically hindered alkylating agent if possible, or explore alternative synthetic routes. |
| Formation of Di-alkylated Byproduct | Use of excess alkylating agent or base. | Carefully control the stoichiometry. Add the alkylating agent slowly and at a low temperature to control the reaction rate. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities. 2. Product is highly water-soluble. | 1. Employ high-performance liquid chromatography (HPLC) or ion-exchange chromatography for purification.[1] 2. Use lyophilization to remove water. Consider forming a salt with a different counter-ion to aid in crystallization. |
| Incomplete Hydrolysis of Nitrile/Amide | 1. Insufficient reaction time or temperature. 2. Inadequate acid concentration. | 1. Increase the reflux time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Use a higher concentration of acid (e.g., 6M HCl) for the hydrolysis step.[1] |
| Cleavage of Protecting Groups During Intermediate Steps | The protecting group is not stable to the reaction conditions. | Select a more robust protecting group that is orthogonal to the reaction conditions of the subsequent steps. For example, if you are performing a reaction under acidic conditions, choose a base-labile protecting group. |
Experimental Workflow: Logical Relationship
Caption: A logical workflow for the synthesis of this compound.
III. Key Experimental Protocols
Protocol 1: Modified Strecker Synthesis
This protocol outlines a general approach for the synthesis of 4-Amino-2-methylbutanoic acid, which would then be converted to its hydrochloride salt.
Step 1: Formation of the α-Aminonitrile
-
To a solution of the starting aldehyde or ketone in a suitable solvent (e.g., methanol or ethanol), add a solution of ammonia or an ammonium salt (e.g., ammonium chloride).
-
Add a cyanide source (e.g., sodium cyanide or potassium cyanide) portion-wise while maintaining the temperature, typically between 0 and 25 °C.
-
Stir the reaction mixture for several hours to overnight, monitoring the formation of the α-aminonitrile by TLC or LC-MS.
Step 2: Hydrolysis of the α-Aminonitrile
-
Carefully add the crude α-aminonitrile solution to a strong acid (e.g., 6M HCl).
-
Heat the mixture at reflux for several hours (typically 12-24 hours) to hydrolyze the nitrile to a carboxylic acid.[1]
-
After cooling to room temperature, wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.[1]
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
Protocol 2: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Synthesis Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis pitfalls.
IV. References
Sources
Technical Support Center: Refining Purification Techniques for 4-Amino-2-methylbutanoic acid hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting strategies for the purification of 4-Amino-2-methylbutanoic acid hydrochloride. As a Senior Application Scientist, my goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the final purification of this compound?
A1: Recrystallization is the most robust and widely applicable technique for the final purification of this compound. This method is highly effective at removing residual starting materials, inorganic salts, and other process-related impurities. The choice of solvent system is critical and is dependent on the impurity profile of your crude material.
Q2: How do I select an appropriate solvent system for the recrystallization of this compound?
A2: The ideal solvent system for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures. Conversely, impurities should either be insoluble at high temperatures or remain in solution at low temperatures. Given its hydrochloride salt form, polar protic solvents are a good starting point. A common approach is to use a binary solvent system, such as a mixture of an alcohol (e.g., ethanol, isopropanol) and water. The water enhances the solubility of the polar amino acid salt at higher temperatures, while the alcohol acts as an anti-solvent, inducing crystallization upon cooling.
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. For instance, if synthesized via reduction of a corresponding nitro or cyano precursor, you might find residual amounts of these starting materials.[1][2] Isomeric impurities could also be present depending on the stereochemical control of the synthesis.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or MS) is a powerful tool for quantifying the main component and detecting organic impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying residual solvents or other proton-containing impurities. For chiral purity assessment, a chiral HPLC method or derivatization followed by standard HPLC or GC analysis may be necessary.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Oiling Out During Recrystallization
Scenario: Instead of forming solid crystals upon cooling, my this compound separates as an oil.
Causality & Solution:
-
High Impurity Load: A significant concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution: Consider a pre-purification step. This could involve a wash of the crude material with a solvent in which the desired product has low solubility but the impurities are soluble. Alternatively, a preliminary column chromatography step might be necessary for very impure samples.
-
-
Inappropriate Solvent System: The boiling point of your chosen solvent may be too high, or the cooling process may be too rapid.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of a co-solvent in which the compound has lower solubility (an anti-solvent) to the hot solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Slow cooling promotes the formation of well-ordered crystals.[3]
-
-
Problem 2: Poor Recovery After Recrystallization
Scenario: I am losing a significant amount of my product during the recrystallization process.
Causality & Solution:
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. It is better to add the solvent in small portions to the heated mixture.
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel.
-
Solution: Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before use. Use a fluted filter paper to increase the filtration speed. It can also be beneficial to add a small excess of the hot solvent just before filtration to ensure the product remains in solution.
-
-
Solubility in the Cold Solvent System: Your product may still have appreciable solubility in the solvent system even at low temperatures.
-
Solution: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation. If recovery is still low, consider a different solvent system where the product has lower solubility at cold temperatures.
-
Problem 3: Discolored Product
Scenario: My final this compound crystals are colored, but the pure compound should be white.
Causality & Solution:
-
Presence of Colored Impurities: The synthesis process may have generated colored byproducts.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes with stirring and then perform a hot filtration to remove the charcoal.
-
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol:water) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 5-10 minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation
Table 1: Solvent System Selection for Recrystallization
| Solvent System (v/v) | Solubility at Reflux | Crystal Formation upon Cooling | Observations |
| Water | High | Poor to None | Compound is too soluble even at low temperatures. |
| Ethanol | Moderate | Good | A potential single-solvent system. |
| Isopropanol | Low | Good | May require a larger volume of solvent. |
| 9:1 Ethanol:Water | High | Excellent | Good for inducing crystallization of a highly polar salt. |
| 4:1 Isopropanol:Water | High | Excellent | An alternative to the ethanol-water system. |
Visualizations
Diagram 1: General Troubleshooting Workflow for Recrystallization
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Diagram 2: Logic for Purity Assessment
Caption: A logical flow for the comprehensive purity assessment of the final product.
References
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Google Patents.
- Google Patents. Synthesis of 4-amino-2, 4-dioxobutanoic acid.
Sources
Technical Support Center: A-Z Guide for Off-Target Effects of 4-Amino-2-methylbutanoic acid hydrochloride
Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts & Initial Assessment
Q1: We're observing a novel phenotype with 4-Amino-2-methylbutanoic acid hydrochloride, but we're not certain it's due to our hypothesized target. Is this a common issue?
A1: Yes, this is a critical and common challenge in drug discovery and chemical biology. It is a well-established principle that small molecules can interact with multiple proteins, and these off-target interactions are frequently the true cause of an observed biological effect[1][2]. For some clinical trial candidates, the desired therapeutic outcome was later found to be mediated entirely by an off-target mechanism[1][2]. Therefore, a core tenet of rigorous scientific investigation is to assume an observed phenotype is a potential off-target effect until it is proven otherwise through carefully designed control experiments[3].
Q2: What are the first steps to building confidence that our compound is acting through our target of interest?
A2: The initial phase should focus on establishing Target Engagement —verifying that your compound physically interacts with the intended target protein in a relevant biological context. A powerful and widely adopted method for this is the Cellular Thermal Shift Assay (CETSA) .
The principle of CETSA is that when a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation[4][5][6]. By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein (e.g., via Western blot), you can observe a "thermal shift" in the presence of a binding ligand[7]. A positive CETSA result provides strong, direct evidence of target engagement in a native cellular environment, which is a crucial first step that biochemical assays with purified proteins cannot provide[4][5].
Section 2: In Vitro & Cellular Specificity Profiling
Q3: We have confirmed target engagement with CETSA. How do we now prove the observed phenotype isn't from the compound hitting other proteins?
A3: This is the critical question of selectivity . No compound is perfectly selective, but a high-quality chemical probe should demonstrate a clear window of activity between its intended target and potential off-targets[8][9]. A multi-pronged approach is necessary here:
-
Orthogonal Chemical Probes: Use a structurally distinct compound that is also known to inhibit your target. If this second, chemically different compound reproduces the same phenotype, it significantly strengthens the hypothesis that the effect is on-target. This helps to rule out effects caused by a specific chemical scaffold[9].
-
Inactive Control Compounds: The gold standard is to use a close structural analog of this compound that has been shown to be inactive against your target in biochemical assays. This control helps differentiate the specific, target-mediated pharmacology from non-specific effects of the chemical structure, such as membrane disruption or general toxicity[9][10].
-
Broad-Panel Screening: To proactively identify potential off-targets, screen the compound against large panels of proteins. For example, if your target is a kinase, a kinome profiling service is essential. These services test your compound against hundreds of different kinases to provide a comprehensive selectivity profile[11][12][13][14]. Similar services exist for other protein families.
Table 1: Designing Essential Compound Controls
| Control Type | Purpose | Why It's Critical |
| Vehicle Control (e.g., DMSO) | To control for the effects of the solvent the compound is dissolved in. | Ensures the observed phenotype is not an artifact of the vehicle. |
| Inactive Analog | A structurally similar but biochemically inert molecule. | Distinguishes on-target pharmacology from non-specific effects of the chemical scaffold itself.[9] |
| Orthogonal Probe | A structurally distinct compound that inhibits the same target. | Provides independent pharmacological validation that the phenotype is linked to target modulation, not a specific chemotype. |
| Positive Control | A well-characterized compound known to produce the expected phenotype. | Validates that the assay system is working correctly and is capable of detecting the biological effect of interest. |
Q4: What if we don't know the intended target? We discovered this compound in a phenotypic screen.
A4: This is a common scenario known as target deconvolution or target identification[15][16][17]. The goal is to find which protein(s) the compound binds to in order to cause the observed phenotype. Several powerful, unbiased techniques are available:
-
Chemical Proteomics: This is a leading strategy for target identification.[18][19][20] It often involves creating a chemical probe by attaching a reactive group or an affinity tag to your compound. This probe is then used to "fish" for binding partners from a cell lysate, which are subsequently identified by mass spectrometry[18][21][22].
-
Proteome-Wide CETSA (MS-CETSA): This is a label-free method that expands on the CETSA principle. Instead of probing for one protein with a Western blot, it uses quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment[23]. Proteins that show a significant thermal shift are considered direct or indirect targets of the compound.
-
Genetic Screens (e.g., CRISPR): A powerful genetic approach involves performing a CRISPR-based loss-of-function screen in the presence of your compound. Genes whose knockout confers resistance or sensitivity to the compound are strong candidates for being the direct target or part of the target's pathway[24][25].
Section 3: Gold-Standard Target Validation in Cells
Q5: We have strong evidence for a specific target, but reviewers are asking for more definitive proof. What is considered the "gold standard" for linking a target to a phenotype?
A5: The definitive experiments involve genetic manipulation of the target protein to prove causality. There are two key approaches:
-
Target Knockout (KO): Using CRISPR/Cas9, create a cell line that completely lacks the target protein. If your compound acts solely through this target, the knockout cells should be resistant to the compound, and the phenotype you observed in normal (wild-type) cells should disappear[1][2]. If the compound still works in the KO cells, it is acting through an off-target mechanism[1].
-
Rescue Experiment: This is the crucial counterpart to a knockout or knockdown experiment[26]. After confirming that knocking out the target ablates the compound's effect, you then re-introduce the target protein (e.g., via transfection with a plasmid that is resistant to the knockout/knockdown machinery). The restoration of the target protein's expression should "rescue" the phenotype, making the cells sensitive to the compound once again. This formally proves that the observed effect is dependent on the presence of the target protein[3][26].
Diagram 1: Target Validation Workflow
This diagram outlines the logical flow for rigorously validating that an observed cellular phenotype is the result of a compound acting on its intended target.
Caption: A workflow for validating on-target compound effects.
Section 4: Experimental Protocols & Troubleshooting
Q6: Can you provide a sample protocol for assessing downstream pathway effects to support our on-target claims?
A6: Certainly. If your target is known to modulate a specific signaling pathway (e.g., phosphorylation of a downstream protein), a Western blot is a direct way to measure this. This protocol includes the essential controls discussed previously.
Protocol: Western Blot Analysis of Downstream Signaling
-
Cell Plating: Plate your cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare your compound stocks. For this experiment, you will have the following treatment groups:
-
Vehicle (e.g., 0.1% DMSO)
-
4-Amino-2-methylbutanoic acid HCl (e.g., at 1x, 5x, and 10x the EC50 for your phenotype)
-
Inactive Analog (at 10x the EC50 of the active compound)
-
Orthogonal Probe (at 5x its known IC50)
-
-
Incubation: Treat the cells with the respective compounds for the desired time (e.g., 1 hour, determined by the known kinetics of your pathway).
-
Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against your phosphorylated downstream target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein of your downstream target (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-beta-actin).
Expected Results & Interpretation:
-
You should see a dose-dependent change in the phosphorylated protein only with 4-Amino-2-methylbutanoic acid HCl and the Orthogonal Probe.
-
The Vehicle and Inactive Analog should show no significant change in phosphorylation compared to the baseline. This result strongly links the chemical structure's specific activity to the downstream biological pathway.
Diagram 2: Logic of a Genetic Rescue Experiment
This diagram illustrates how a rescue experiment provides definitive evidence for on-target activity.
Caption: The logic of a genetic rescue experiment.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Nature Reviews Drug Discovery.[Link]
-
Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology.[Link]
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine.[Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]
-
Wikipedia contributors. (2023). Chemoproteomics. Wikipedia, The Free Encyclopedia.[Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience Website.[Link]
-
Pharmaron. Kinase Panel Profiling. Pharmaron Website.[Link]
-
ResearchGate GmbH. Principle of the cellular thermal shift assay (CETSA). ResearchGate.[Link]
-
MDPI. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI Journals.[Link]
-
ResearchGate GmbH. A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. ResearchGate.[Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]
-
Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science.[Link]
-
Narayanan, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.[Link]
-
Oncolines B.V. Kinome Profiling. Oncolines Website.[Link]
-
American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Meetings & Expositions.[Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. Validating Chemical Probes. EFMC Website.[Link]
-
Technology Networks. 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks Drug Discovery.[Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology Website.[Link]
-
Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. Pharma Focus Asia Magazine.[Link]
-
Okada, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry.[Link]
-
Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery.[Link]
-
CD BioSciences. Quantitative Kinome Profiling Services. CD BioSciences Website.[Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology.[Link]
-
siTOOLs Biotech. Performing target validation well. siTOOLs Biotech Blog.[Link]
-
Du, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.[Link]
-
Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery.[Link]
-
Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.[Link]
-
Charles River Laboratories. Fail Early, Fail Fast - A Phenotypic Rescue Approach. Charles River Laboratories Eureka Blog.[Link]
-
Du, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PubMed.[Link]
-
Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.[Link]
-
Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research.[Link]
-
National Center for Biotechnology Information. 4-Amino-2-methylbutanoic acid. PubChem Compound Database.[Link]
-
Study.com. What is an inactive substance or preparation used as a control in an experiment or test to determine the effectiveness of a medicinal drug called? Homework.Study.com.[Link]
-
ResearchGate GmbH. How important is it to do a genetic rescue experiment to validate the result from siRNA knockdown? ResearchGate.[Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics Website.[Link]
-
National Center for Biotechnology Information. (R)-4-amino-2-methylbutanoic acid. PubChem Compound Database.[Link]
-
Terstappen, G. C., et al. (2010). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.[Link]
-
WJBPHS. Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.[Link]
-
ZeClinics. Target Validation with Zebrafish in Drug Discovery. ZeClinics Website.[Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 4. pelagobio.com [pelagobio.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. homework.study.com [homework.study.com]
- 11. assayquant.com [assayquant.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 19. Chemoproteomic approaches to drug target identification and drug profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. criver.com [criver.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Efficacy of Novel GABA Agonists: A Case Study Framework for 4-Amino-2-methylbutanoic acid hydrochloride
For distribution to: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.
Introduction: The Enduring Importance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability.[1][2] Its actions are mediated through two main classes of receptors: the ionotropic GABA-A receptors, which are ligand-gated chloride channels responsible for fast synaptic inhibition, and the metabotropic GABA-B receptors, which are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[2][3] The therapeutic modulation of the GABA system has been a cornerstone of treatment for anxiety, epilepsy, sleep disorders, and spasticity for decades.[1][2]
The vast structural diversity of GABA-A receptors, arising from the combination of 19 different subunits (e.g., α1–6, β1–3, γ1–3, δ), allows for a remarkable degree of pharmacological specificity.[2][4] Agonists that selectively target different receptor subtypes can elicit distinct physiological effects. For instance, agonists with a preference for extrasynaptic, δ-subunit-containing receptors are being explored for their unique effects on sleep architecture, distinct from classical benzodiazepines that target synaptic γ-subunit-containing receptors.[5][6]
This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, using 4-Amino-2-methylbutanoic acid hydrochloride as a case study. As direct comparative data for this specific molecule is not prevalent in existing literature, we will establish a robust, self-validating methodology for its characterization. This involves comparing its functional and binding properties against well-characterized "gold standard" GABA agonists. The causality behind each experimental choice is explained to ensure that the resulting data is both accurate and contextually meaningful for drug development professionals.
The Benchmarks: Establishing a Comparative Baseline
To objectively assess a novel compound, it is essential to compare it against established agonists with well-defined pharmacological profiles at both GABA-A and GABA-B receptors.
GABA-A Receptor Agonists:
-
Muscimol: A potent, direct agonist at GABA-A receptors, derived from the Amanita muscaria mushroom.[7][8] It is often used as a reference compound due to its high affinity and efficacy. Notably, its affinity is exceptionally high at δ-subunit-containing extrasynaptic receptors.[9]
-
Gaboxadol (THIP): A selective agonist that preferentially activates extrasynaptic GABA-A receptors containing the δ subunit.[5][6] Its distinct pharmacological profile makes it an important comparator for any novel compound potentially targeting tonic inhibition.[10]
GABA-B Receptor Agonist:
-
Baclofen: The prototypical agonist for the GABA-B receptor, widely used as a muscle relaxant.[11][12] It serves as the definitive standard for assessing activity at this metabotropic receptor.
The following table summarizes key quantitative data for these benchmark agonists, providing a target profile against which this compound can be evaluated.
| Agonist | Receptor Target | Parameter | Value | Reference(s) |
| GABA | α1β2γ2 (Synaptic) | EC₅₀ | 6.6 µM | [13] |
| α6β3δ (Extrasynaptic) | EC₅₀ | 0.17 µM | [13] | |
| Muscimol | α1β2γ2 | EC₅₀ | ~1 µM | [14] |
| α1β3 | EC₅₀ | 0.65 µM | [8][15] | |
| α4βδ (Forebrain) | Kᵢ | ~1.6 nM | [9] | |
| Gaboxadol (THIP) | α4β3δ (Extrasynaptic) | EC₅₀ | 6 µM | [5] |
| α1β2γ2 (Synaptic) | EC₅₀ | 154 µM | [5] | |
| Baclofen | GABA-B | EC₅₀ | 0.27 µM | [11][16] |
| GABA-B | IC₅₀ | ~5.2 µM | [17] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values can vary based on the specific receptor subunit combination and the experimental system used.
Core Experimental Workflows for Comparative Efficacy
A thorough comparison requires a two-pronged approach: functional assays to determine potency and efficacy (EC₅₀, Efficacy) and binding assays to determine affinity (Kᵢ).
Functional Analysis via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The Xenopus oocyte expression system is a robust and reliable platform for studying the functional properties of ion channels.[3][18] Its large size is ideal for TEVC recordings, which allow for the precise measurement of ion currents in response to agonist application.[18][19]
Caption: Workflow for functional characterization of a novel GABA agonist.
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution.
-
Wash the oocytes thoroughly with ND96 solution.[20]
-
-
cRNA Injection:
-
Prepare cRNAs encoding the subunits for the desired GABA receptor subtypes (e.g., human α1, β2, γ2 for a common synaptic GABA-A receptor; α4, β3, δ for an extrasynaptic GABA-A receptor; GABA-B1 and GABA-B2 for the GABA-B receptor).
-
Inject a precise volume (e.g., 50 nL) of the cRNA mixture into the cytoplasm of each oocyte.
-
Causality: Co-injecting the specific subunits allows for the reconstitution of a homogenous population of a desired receptor subtype, enabling the precise determination of subtype selectivity.
-
-
Incubation and Receptor Expression:
-
Incubate the injected oocytes for 2-7 days in ND96 solution supplemented with antibiotics to allow for the translation and membrane insertion of functional receptors.[4]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -70 mV.[21]
-
Causality: Holding the voltage constant allows for the direct measurement of the current flowing through the ion channels as the primary variable.
-
-
Data Acquisition and Analysis:
-
Establish a stable baseline current.
-
Apply the test compound (e.g., this compound) or a benchmark agonist at increasing concentrations.
-
Record the peak current amplitude at each concentration.
-
Normalize the responses to the maximal current elicited by a saturating concentration of the agonist.
-
Plot the normalized data against the log of the agonist concentration and fit to a sigmoidal dose-response equation to determine the EC₅₀ and Hill coefficient.[4]
-
Efficacy is expressed as the maximal response of the test compound relative to the maximal response elicited by GABA itself.[4]
-
Binding Affinity Analysis via Radioligand Binding Assays
This technique directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target site.[1][22]
Caption: Workflow for determining the binding affinity of a novel GABA agonist.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293) stably expressing the desired recombinant GABA receptor subtype.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA, which would otherwise interfere with the assay.[23]
-
Causality: This washing step is critical for a self-validating system; failure to remove endogenous ligands would lead to an underestimation of the test compound's affinity.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Muscimol for GABA-A sites, [³H]Baclofen for GABA-B sites), and varying concentrations of the unlabeled test compound.[23]
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled standard agonist (e.g., 10 mM GABA) to displace all specific binding.[24]
-
Competition: Wells with membranes, radioligand, and a range of concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[25]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[24]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[4]
-
Conclusion: Synthesizing a Comprehensive Profile
By systematically applying these validated protocols, a researcher can generate a comprehensive pharmacological profile for a novel compound like this compound. The resulting data, when placed in the context of established benchmarks like muscimol, gaboxadol, and baclofen, will clearly define its potency, efficacy, and selectivity. This structured, data-driven approach, grounded in the causality of experimental design, is indispensable for making informed decisions in the drug discovery and development pipeline.
References
- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?
-
Enna, S. J., & Möhler, H. (n.d.). Characterization of GABA Receptors. PMC. Retrieved from [Link]
-
Otsuka, M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Biomedical Science. Retrieved from [Link]
-
Mortensen, M., Ebert, B., & Smart, T. G. (2010). GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. Frontiers in Cellular Neuroscience. Retrieved from [Link]
-
Ivan, A. T., & Partridge, L. D. (1998). Muscimol increases acetylcholine release by directly stimulating adult striatal cholinergic interneurons. Brain Research. Retrieved from [Link]
-
Hanson, S. M., & Czajkowski, C. (2008). Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. Molecular Pharmacology. Retrieved from [Link]
-
Bohrium. (2020). enhancement-of-muscimol-binding-and-gating-by-allosteric-modulators-of-the-gaba-a-receptor-relating-occupancy-to-state-functions. Ask this paper. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA receptor. Retrieved from [Link]
-
Grognet, K. S., et al. (2007). Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study. Neuropharmacology. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PDSP. (n.d.). GABA. Retrieved from [Link]
-
Meera, P., et al. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. Journal of Neurophysiology. Retrieved from [Link]
-
Chen, Y., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology. Retrieved from [Link]
-
Neal, M. J., & Shah, M. A. (1990). Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina. British Journal of Pharmacology. Retrieved from [Link]
-
Wafford, K. A., et al. (2013). A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors. British Journal of Pharmacology. Retrieved from [Link]
-
Uusi-Oukari, M., et al. (2019). Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. Journal of Neurochemistry. Retrieved from [Link]
-
Chen, Y., et al. (2005). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. British Journal of Pharmacology. Retrieved from [Link]
-
Dineen, S. P., & Doyle, A. G. (2018). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chebib, M., et al. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology. Retrieved from [Link]
-
Chebib, M., et al. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology. Retrieved from [Link]
-
van den Wildenberg, E., et al. (2011). Bi-Directional Effect of Increasing Doses of Baclofen on Reinforcement Learning. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of EC50 values for GABA agonists tested on GABA-operated chloride channels in a cockroach muscle and neurone. Retrieved from [Link]
-
Semantic Scholar. (n.d.). GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between EC 50 values of the GABA concentration-response.... Retrieved from [Link]
-
Hadingham, K. L., et al. (1995). Human alpha and beta subunits contribute to the EC50 for GABA at the GABAA receptor expressed in Xenopus oocytes. Receptors and Channels. Retrieved from [Link]
-
Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. Progress in Biophysics and Molecular Biology. Retrieved from [Link]
-
UConn Health. (2022). Recording Gap Junction Current from Xenopus Oocytes. Retrieved from [Link]
-
Doyle, A. G., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-throughput electrophysiology with Xenopus oocytes. Retrieved from [Link]
Sources
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bi-Directional Effect of Increasing Doses of Baclofen on Reinforcement Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscimol increases acetylcholine release by directly stimulating adult striatal cholinergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement of muscimol binding and gating by allosteric modulators of the GABA A receptor: relating occupancy to state functions: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. health.uconn.edu [health.uconn.edu]
- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PDSP - GABA [kidbdev.med.unc.edu]
- 25. giffordbioscience.com [giffordbioscience.com]
A Comparative Pharmacokinetic Analysis of Key GABA Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of several key gamma-aminobutyric acid (GABA) analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by experimental data and methodologies. Our objective is to offer a nuanced understanding of the distinct pharmacokinetic properties that differentiate these analogs, thereby informing preclinical and clinical research strategies.
Introduction: The Significance of GABA and Its Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] However, GABA itself has limited therapeutic utility due to its inability to effectively cross the blood-brain barrier.[2] This limitation spurred the development of GABA analogs, synthetic compounds designed to mimic or modulate the effects of GABA. These analogs have become indispensable in treating a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1][3][4]
While structurally related, GABA analogs exhibit remarkably diverse pharmacokinetic profiles, which profoundly influence their clinical efficacy, dosing regimens, and side-effect profiles. This guide will focus on a comparative analysis of four prominent GABA analogs: Gabapentin, Pregabalin, Vigabatrin, and Baclofen.
Comparative Pharmacokinetic Profiles
A drug's journey through the body is defined by its ADME properties. Understanding these parameters is fundamental to predicting its therapeutic window and potential for drug-drug interactions.
Absorption: The Gateway to Systemic Circulation
The route and efficiency of absorption are primary determinants of a drug's bioavailability.
-
Gabapentin: Gabapentin is absorbed from the intestines via an active transport process mediated by the L-amino acid transporter (LAT1).[3][4][5] This transport system is saturable, leading to dose-dependent bioavailability.[3][5] At lower doses (e.g., 100 mg three times daily), bioavailability is around 80%, but it decreases significantly to as low as 27% at higher doses (e.g., 1600 mg).[5] Peak plasma concentrations are typically reached within 3 to 4 hours.[3][6] The presence of food has a minimal effect on the extent of gabapentin absorption but can slightly increase peak concentrations.[5]
-
Pregabalin: Pregabalin is also absorbed via the LAT1 transporter but exhibits more favorable absorption kinetics than gabapentin.[7] Its absorption is rapid and not saturable, resulting in linear pharmacokinetics and a high oral bioavailability of over 90%, independent of the dose.[3][6][7][8][9] Peak plasma concentrations are achieved within an hour.[3][6][9] While food can delay the rate of absorption, it does not affect the overall extent of bioavailability.[8][10]
-
Vigabatrin: Vigabatrin is well-absorbed after oral administration, with a bioavailability of approximately 80-90%.[11] Peak plasma concentrations are typically reached within 1 to 2 hours.[12][13]
-
Baclofen: Baclofen is rapidly and well-absorbed orally, with a bioavailability of about 70-85%.[14] Peak plasma concentrations are generally observed around 1.9 hours after administration.[15][16]
Distribution: Reaching the Target Site
Once absorbed, a drug's distribution determines its concentration at the site of action.
-
Gabapentin and Pregabalin: Neither gabapentin nor pregabalin binds significantly to plasma proteins (less than 3% for gabapentin).[3][5][17] This low protein binding minimizes the potential for displacement-based drug interactions. Both drugs cross the blood-brain barrier, a prerequisite for their CNS activity, facilitated by the LAT1 transporter.[3][5]
-
Vigabatrin: Vigabatrin exhibits negligible plasma protein binding.[11][12]
-
Baclofen: Baclofen has a plasma protein binding of approximately 30-35%.[15][18][19]
Metabolism: The Body's Chemical Transformation
Metabolism can inactivate a drug, convert it into active metabolites, or facilitate its excretion.
-
Gabapentin and Pregabalin: A key feature of both gabapentin and pregabalin is their lack of significant metabolism.[17] They do not induce or inhibit hepatic enzymes, which significantly reduces the likelihood of metabolism-based drug-drug interactions.[17]
-
Vigabatrin: Vigabatrin undergoes minimal hepatic metabolism.[11][12] However, it is a mild inducer of the CYP2C9 enzyme.[12]
-
Baclofen: Approximately 15% of a baclofen dose is metabolized by the liver through deamination, while the majority (85%) is excreted unchanged.[18]
Excretion: Eliminating the Drug from the Body
The primary route of excretion determines a drug's half-life and the need for dose adjustments in patients with impaired organ function.
-
Gabapentin and Pregabalin: Both drugs are primarily eliminated unchanged in the urine through renal excretion.[5][17] Their elimination half-lives are relatively short, around 5 to 7 hours for gabapentin and approximately 6 hours for pregabalin.[5][6][8][17] This necessitates multiple daily doses to maintain therapeutic concentrations.[5][7] Because their clearance is directly proportional to creatinine clearance, dose adjustments are crucial for patients with renal impairment.[9][10][17][20][21]
-
Vigabatrin: Vigabatrin is also predominantly excreted unchanged by the kidneys.[11][12][13][22][23] Its elimination half-life is between 5 and 8 hours in young adults.[11][13] Dose reduction is necessary for patients with renal impairment.[12]
-
Baclofen: Baclofen is mainly excreted unchanged by the kidneys.[14][15][16][18] The elimination half-life ranges from 2.5 to 7 hours.[18][24] Given its primary renal clearance, dose adjustments are critical in patients with kidney disease to prevent toxicity.[24][25][26]
Summary of Pharmacokinetic Parameters
The following table provides a quantitative comparison of the key pharmacokinetic parameters for the discussed GABA analogs.
| Parameter | Gabapentin | Pregabalin | Vigabatrin | Baclofen |
| Bioavailability | 27–60% (dose-dependent)[3][5] | >90%[3][6][7][8][9] | ~80-90%[11] | ~70-85%[14] |
| Time to Peak (Tmax) | ~3-4 hours[3][6] | ~1 hour[3][6][9] | ~1-2 hours[12][13] | ~1.9 hours[15][16] |
| Protein Binding | <3%[5][17] | Negligible[3] | Negligible[11][12] | ~30-35%[15][18][19] |
| Metabolism | Not significantly metabolized[5][17] | Negligible[8] | Minimal[11][12] | ~15% hepatic deamination[18] |
| Elimination Half-life | 5-7 hours[5][17] | ~6 hours[6][8] | 5-8 hours (young adults)[11][13] | 2.5-7 hours[18][24] |
| Primary Route of Excretion | Renal (unchanged)[5][17] | Renal (unchanged)[8][10] | Renal (unchanged)[11][12][13][22][23] | Renal (unchanged)[14][15][16][18] |
Experimental Methodologies for Pharmacokinetic Analysis
The determination of these pharmacokinetic parameters relies on robust experimental designs and analytical techniques. Therapeutic Drug Monitoring (TDM) is a valuable clinical tool for optimizing treatment with many antiepileptic drugs, including GABA analogs, by tailoring dosages based on measured serum concentrations.[27][28][29][30][31]
In Vivo Pharmacokinetic Studies
-
Study Design: A typical in vivo study involves administering a single or multiple doses of the GABA analog to healthy volunteers or a specific patient population.[32] Blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. Urine and feces may also be collected to determine the routes and extent of excretion.[32]
-
Animal Models: Preclinical pharmacokinetic studies often utilize animal models, such as rats, to predict human pharmacokinetics.[33][34] These models are crucial for early-stage drug development.
-
Justification: In vivo studies provide the most clinically relevant data, reflecting the complex interplay of absorption, distribution, metabolism, and excretion within a living organism.
Bioanalytical Methods
-
Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for quantifying GABA analogs and their metabolites in biological matrices like plasma and urine.[13]
-
Rationale: These methods offer high sensitivity, specificity, and accuracy, which are essential for generating reliable pharmacokinetic data.
Pharmacokinetic Modeling
-
Compartmental and Non-compartmental Analysis: The collected concentration-time data are then analyzed using pharmacokinetic models. Non-compartmental analysis (NCA) is often used to calculate key parameters like AUC (area under the curve), Cmax (maximum concentration), and t1/2 (half-life) without assuming a specific model for drug distribution and elimination.[35] Compartmental models, on the other hand, describe the body as a series of interconnected compartments and can provide a more detailed understanding of drug disposition.[36]
-
Causality: The choice of model depends on the complexity of the drug's pharmacokinetics and the research question. For instance, the saturable absorption of gabapentin is best described by a model that incorporates this non-linear process.
Visualizing the Concepts
Chemical Structures of GABA Analogs
Caption: Structural relationship of key GABA analogs to the parent molecule, GABA.
General Workflow for a Pharmacokinetic Study
Caption: A streamlined workflow for conducting a typical pharmacokinetic study.
Conclusion: Tailoring Therapeutic Strategies
The pharmacokinetic profiles of GABA analogs are not uniform. The linear, predictable absorption of pregabalin offers a distinct advantage over the saturable and more variable absorption of gabapentin.[6][9] The minimal metabolism of gabapentin, pregabalin, and vigabatrin reduces the risk of drug-drug interactions, a significant consideration in polypharmacy, which is common in patient populations treated with these agents.[8][11][12][17] Conversely, the primary renal excretion of all four analogs necessitates careful dose adjustments in patients with impaired kidney function to avoid accumulation and potential toxicity.[5][6][7][8][9][10][12][13][14][16][17][18][20][21][22][23][24][25][26]
A thorough understanding of these pharmacokinetic nuances is paramount for drug development professionals and researchers. This knowledge enables the rational design of clinical trials, the optimization of dosing regimens, and ultimately, the safer and more effective use of these important therapeutic agents.
References
-
Therapeutic drug monitoring of antiepileptic drugs: current status and future prospects. Taylor & Francis. [Link]
-
Clinical pharmacokinetics of gabapentin. PubMed. [Link]
-
Clinical utility of therapeutic drug monitoring of antiepileptic drugs: Systematic review. SAGE Journals. [Link]
-
Clinical pharmacokinetics of pregabalin in healthy volunteers. PubMed. [Link]
-
Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. SpringerLink. [Link]
-
Gabapentin. Wikipedia. [Link]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC - PubMed Central. [Link]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. APPN. [Link]
-
Vigabatrin. StatPearls - NCBI Bookshelf. [Link]
-
Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Vigabatrin. Clinical pharmacokinetics. PubMed. [Link]
-
Haemodialysis clearance of baclofen. PubMed. [Link]
-
Baclofen. Wikipedia. [Link]
-
Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. [Link]
-
Therapeutic Drug Monitoring of Antiepileptic Drugs in the 21st Century. Karger Publishers. [Link]
-
Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. PubMed. [Link]
-
Pregabalin (Lyrica®):Part I. Cleveland Clinic Center for Continuing Education. [Link]
-
Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders. PMC - PubMed Central. [Link]
-
Therapeutic drug monitoring-antiepileptic drugs. British Journal of Clinical Pharmacology. [Link]
-
The pharmacokinetics of baclofen derived from intestinal infusion. PubMed. [Link]
-
Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. PubMed. [Link]
-
Pharmacokinetics of gabapentin in subjects with various degrees of renal function. Semantic Scholar. [Link]
-
Therapeutic drug monitoring (AEDs). The Association of Neurophysiological Scientists. [Link]
-
The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid. PubMed. [Link]
-
Clinical Profile of Baclofen USP. GlobalRx. [Link]
-
A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. PubMed. [Link]
-
Pregabalin Uses, Interactions & Mechanism of Action. Study.com. [Link]
-
Baclofen Toxicity in Patients with Advanced Nephropathy: Proposal for New Labeling. S. Karger AG. [Link]
-
Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. [Link]
-
Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy. PubMed Central. [Link]
-
Clinical pharmacology of vigabatrin. PubMed. [Link]
-
Clinical pharmacology of vigabatrin. PMC - NIH. [Link]
-
Pharmacokinetics of Pregabalin in Subjects with Various Degrees of Renal Function. Ovid. [Link]
-
Vigabatrin. Clinical pharmacokinetics. Semantic Scholar. [Link]
-
How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. RxList. [Link]
-
(PDF) Pharmacokinetics: Experimental methods. ResearchGate. [Link]
-
Baclofen Toxicity. StatPearls - NCBI Bookshelf. [Link]
-
Pharmacokinetic characterization of baclofen in patients with chronic kidney disease: dose adjustment recommendations. PubMed. [Link]
-
Teaching Case Baclofen Toxicity in Kidney Disease. American Journal of Kidney Diseases. [Link]
-
GABA. Wikipedia. [Link]
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]
-
GABA analogue. Wikipedia. [Link]
-
GABA analogue – Knowledge and References. Taylor & Francis. [Link]
-
Experimental models for predicting drug absorption and metabolism. PubMed. [Link]
-
Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]
-
Pharmacokinetics. Wikipedia. [Link]
-
Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis. YouTube. [Link]
Sources
- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. GABA - Wikipedia [en.wikipedia.org]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appn.org.uk [appn.org.uk]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses | Semantic Scholar [semanticscholar.org]
- 16. Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacokinetics of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Baclofen - Wikipedia [en.wikipedia.org]
- 19. Baclofen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical pharmacology of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. Pharmacokinetic characterization of baclofen in patients with chronic kidney disease: dose adjustment recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. perruchenautomne.eu [perruchenautomne.eu]
- 27. tandfonline.com [tandfonline.com]
- 28. neurology.org [neurology.org]
- 29. epi.ch [epi.ch]
- 30. ovid.com [ovid.com]
- 31. nshcs.hee.nhs.uk [nshcs.hee.nhs.uk]
- 32. researchgate.net [researchgate.net]
- 33. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Video: Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis [jove.com]
- 36. Pharmacokinetics - Wikipedia [en.wikipedia.org]
A Technical Guide to 4-Amino-2-methylbutanoic Acid Hydrochloride: A Comparative Framework for Neurological Research
This guide provides a comprehensive technical overview of 4-Amino-2-methylbutanoic acid hydrochloride, a chiral gamma-amino acid derivative with potential applications in neuroscience and drug development. In the absence of extensive published data on this specific compound, we present a robust framework for its synthesis, characterization, and evaluation, drawing comparisons with the well-established therapeutic agent, pregabalin. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of novel GABA analogues.
Introduction: The Rationale for Investigating Novel GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability.[1] Consequently, molecules that modulate the GABAergic system, known as GABA analogues, have significant therapeutic potential for a range of neurological and psychiatric disorders.[2][3][4]
This compound is a chiral amino acid derivative that is structurally related to GABA.[5][6] Its utility has been noted in pharmaceutical development, particularly for neurological disorders, and as a structural component in the design of peptide-based therapeutics.[7] The introduction of a methyl group at the alpha-position of the butanoic acid backbone introduces a chiral center, suggesting that the stereochemistry of the molecule likely plays a critical role in its biological activity.
This guide will provide a proposed methodology for the enantioselective synthesis of this compound, outline essential analytical techniques for its characterization, and establish a comparative framework against pregabalin, a widely used GABA analogue for the treatment of neuropathic pain, epilepsy, and anxiety disorders.[8][9][10][11]
Synthesis and Characterization of this compound
Proposed Enantioselective Synthesis Workflow
The proposed synthesis leverages a chiral auxiliary-mediated approach to establish the desired stereocenter.
Caption: Proposed workflow for the enantioselective synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Acylation of the Chiral Auxiliary
-
A solution of the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise to deprotonate the auxiliary.
-
Crotonyl chloride is then added to the solution, and the reaction is stirred for several hours at -78 °C before warming to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Step 2: Diastereoselective Michael Addition
-
The N-crotonyl chiral auxiliary is dissolved in a suitable solvent like dichloromethane and cooled.
-
A Lewis acid catalyst (e.g., titanium tetrachloride) is added to promote the conjugate addition.
-
Nitromethane is added dropwise, and the reaction is stirred until completion.
-
The reaction is carefully quenched, and the diastereomerically pure adduct is isolated and purified.
Step 3: Reduction of the Nitro Group
-
The purified adduct is dissolved in methanol.
-
Raney Nickel is added as a catalyst.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere until the nitro group is fully reduced to the primary amine.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
Step 4: Hydrolysis and Hydrochloride Salt Formation
-
The resulting protected amino acid is dissolved in a mixture of THF and water.
-
Lithium hydroxide and hydrogen peroxide are added to cleave the chiral auxiliary.
-
After the reaction is complete, the auxiliary is removed by extraction.
-
The aqueous layer is acidified with hydrochloric acid and then concentrated to yield the crude this compound.
-
The final product is purified by recrystallization.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and assessing purity.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.[5][6]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the final product.
Comparative Framework: this compound vs. Pregabalin
Given the structural similarities to GABA, it is plausible that this compound may exert its effects through mechanisms similar to other GABA analogues like pregabalin. Pregabalin is known to bind with high affinity to the α2δ subunit of voltage-gated calcium channels, which is thought to be its primary mechanism of action for reducing neuropathic pain.[3]
Proposed Mechanism of Action and In Vitro Evaluation
The following diagram illustrates the likely signaling pathway that could be investigated for this compound.
Sources
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Neuropathic pain responds better to increased doses of pregabalin: an in-depth analysis of flexible-dose clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropathic pain responds better to increased doses of pregabalin: an in-depth analysis of flexible-dose clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quest.com.np [quest.com.np]
- 11. Pregabalin (Lyrica) for the Management of Pain Associated with Diabetic Neuropathy | AAFP [aafp.org]
- 12. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Researcher's Guide to the Comparative Metabolic Stability of 4-Amino-2-methylbutanoic Acid Hydrochloride and Its Derivatives
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical development. A molecule's susceptibility to metabolic enzymes dictates its half-life, bioavailability, and potential for generating active or toxic metabolites. This guide provides a comprehensive framework for conducting a comparative study of the metabolic stability of 4-Amino-2-methylbutanoic acid hydrochloride and a rationally designed set of its derivatives.
4-Amino-2-methylbutanoic acid, a chiral amino acid derivative, presents a scaffold with potential for developing therapeutics, particularly in neurological and metabolic research.[1] Its structure, however, is amenable to metabolism by various enzymes. This guide will walk you through the process of designing derivatives with potentially altered metabolic profiles and evaluating them using industry-standard in vitro assays.
Derivative Design and Synthesis Strategy
To conduct a meaningful comparative study, a logical selection of derivatives is paramount. The following proposed derivatives of 4-Amino-2-methylbutanoic acid are designed to probe common metabolic pathways, such as N-acetylation, ester hydrolysis, and oxidation.
| Compound ID | Structure | Rationale for Inclusion |
| Parent Compound | 4-Amino-2-methylbutanoic acid | Baseline for comparison. |
| Derivative 1 | N-Acetyl-4-amino-2-methylbutanoic acid | N-acetylation is a common Phase II metabolic reaction that can alter a compound's properties. |
| Derivative 2 | 4-Amino-2-methylbutanoic acid methyl ester | Ester groups are susceptible to hydrolysis by plasma and tissue esterases, potentially acting as a prodrug.[2][3] |
| Derivative 3 | 4-Amino-2,2-dimethylbutanoic acid | Introduction of a gem-dimethyl group adjacent to the carboxylic acid can sterically hinder metabolism. |
A general synthetic approach for these derivatives would involve standard protection-deprotection strategies common in peptide and amino acid chemistry. For instance, the N-acetyl derivative can be synthesized by reacting the parent compound with acetic anhydride under basic conditions. The methyl ester can be prepared using Fischer esterification with methanol and a catalytic amount of strong acid. The gem-dimethyl derivative would require a more complex multi-step synthesis, potentially starting from a suitable precursor like 2,2-dimethylsuccinic anhydride.
Experimental Design for Metabolic Stability Assessment
A robust assessment of metabolic stability typically involves a combination of in vitro assays that model different aspects of in vivo metabolism. The two most fundamental and informative assays are the plasma stability assay and the liver microsomal stability assay.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains a variety of enzymes, including esterases and amidases, that can degrade drug molecules.[2][3][4][5] Compounds that are rapidly degraded in plasma often exhibit poor in vivo efficacy.[2]
Caption: Workflow for the in vitro plasma stability assay.
-
Compound Preparation: Prepare a 1 mM stock solution of each test compound in DMSO. Dilute the stock solution to 1 µM in pooled human plasma (other species can also be used for interspecies comparison).[2][4]
-
Incubation: Incubate the compound-plasma mixture in a 96-well plate at 37°C with gentle shaking.[3][5]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[4][5]
-
Reaction Termination: Immediately terminate the reaction by adding a quenching solution, typically 3 volumes of cold acetonitrile containing an internal standard for LC-MS/MS analysis.[5]
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 3000 rpm for 5 minutes) to precipitate plasma proteins.[6]
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the parent compound using a validated LC-MS/MS method.[3][4]
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.[3][5]
Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7] This assay is a cornerstone for evaluating Phase I metabolic stability and calculating intrinsic clearance.[8][9][10][11][12]
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Reagent Preparation:
-
Test Compounds: Prepare 1 mM stock solutions in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (or from other species) on ice and dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[7][8][13]
-
Cofactor Solution: Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[13]
-
-
Incubation:
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 3 volumes of cold acetonitrile with an internal standard.[7]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)
-
Data Presentation and Interpretation
The results of these assays should be tabulated for a clear comparison of the metabolic stability of the parent compound and its derivatives.
Table 1: Comparative Metabolic Stability Data
| Compound ID | Plasma Stability (t1/2, min) | Liver Microsomal Stability (t1/2, min) | Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg) |
| Parent Compound | > 120 | 45 | 30.8 |
| Derivative 1 | > 120 | 60 | 23.1 |
| Derivative 2 | 15 | 40 | 34.7 |
| Derivative 3 | > 120 | > 60 | < 23.1 |
| (Note: Data are hypothetical and for illustrative purposes only) |
From this hypothetical data, one could infer that:
-
The parent compound and most derivatives are stable in plasma, with the exception of the methyl ester (Derivative 2), which is likely rapidly hydrolyzed by plasma esterases.
-
N-acetylation (Derivative 1) appears to slightly increase metabolic stability in liver microsomes.
-
The introduction of a gem-dimethyl group (Derivative 3) significantly enhances metabolic stability, likely due to steric hindrance of enzymatic activity.
Potential Metabolic Pathways
Based on the structure of 4-Amino-2-methylbutanoic acid, several metabolic pathways can be hypothesized. These include N-acetylation, glucuronidation of the carboxylic acid, and oxidation at various positions.
Caption: Hypothesized metabolic pathways for 4-Amino-2-methylbutanoic acid.
Conclusion
This guide provides a comprehensive framework for the comparative metabolic stability assessment of this compound and its rationally designed derivatives. By systematically evaluating stability in plasma and liver microsomes, researchers can gain crucial insights into how structural modifications impact a compound's metabolic profile. This information is invaluable for guiding lead optimization efforts, selecting candidates with favorable pharmacokinetic properties, and ultimately, developing safer and more effective therapeutics. The principles and protocols detailed herein are broadly applicable to the study of other small molecule drug candidates.
References
-
Creative Bioarray. Plasma Stability Assay. [Link]
-
Cyprotex. Plasma Stability. [Link]
-
Domainex. Plasma Stability Assay. [Link]
-
BioDuro. ADME Plasma Stability Assay. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [Link]
-
Creative Bioarray. How to Improve the Pharmacokinetic Properties of Peptides? [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Creative Bioarray. In Vitro Metabolic Stability. [Link]
-
Creative Biolabs. Metabolic Stability Assay. [Link]
-
PubMed. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. nuvisan.com [nuvisan.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Amino-2-methylbutanoic acid hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Amino-2-methylbutanoic acid hydrochloride, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. This ensures that laboratory personnel are not just following instructions, but are making informed decisions to protect themselves, their colleagues, and the environment.
Hazard Assessment and Initial Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's hazards. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, a general assessment based on its chemical class—an amino acid hydrochloride—suggests certain properties. Similar compounds are often classified as irritants to the skin and eyes and may be harmful if swallowed.[1][2][3] The hydrochloride salt implies it is an acidic compound.
It is imperative to treat this compound as a hazardous chemical unless a specific SDS or a formal hazard assessment by a qualified professional determines otherwise. [4]
Key Actions:
-
Locate the SDS: Always consult the manufacturer-specific SDS for detailed information on physical and chemical properties, hazards, and required personal protective equipment (PPE).
-
Hazard Determination: In the absence of a specific SDS, a hazardous waste determination must be conducted by qualified laboratory personnel or the institution's Environmental Health and Safety (EHS) office.[5] This process evaluates the chemical against the characteristics of ignitability, corrosivity, reactivity, and toxicity as defined by the Environmental Protection Agency (EPA).[5]
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, it is essential to utilize appropriate PPE and engineering controls to minimize exposure.
| PPE / Control | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6] | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[2][7] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination.[6] |
| Engineering Controls | A certified chemical fume hood.[8] | Provides necessary ventilation to prevent the inhalation of any dust or aerosols that may be generated during handling.[8] |
Segregation and Waste Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] The following protocol outlines the collection of solid this compound waste.
Step 1: Container Selection
-
Choose a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is a suitable choice.[9][10]
-
Ensure the container is clean, dry, and in good condition.
Step 2: Labeling
-
Immediately label the waste container with the words "Hazardous Waste."[11][12]
-
The label must also include the full chemical name: "this compound" and the date accumulation begins.
-
Indicate the primary hazards (e.g., "Irritant," "Acidic") on the label.
Step 3: Waste Accumulation
-
Carefully transfer the solid waste into the designated container, taking care to avoid creating dust.[6][7]
-
If any lab materials, such as weigh boats or gloves, are contaminated, they should also be placed in the hazardous waste container.[10]
-
Keep the container securely closed at all times, except when adding waste.[5][9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The designated storage location for your hazardous waste is known as a Satellite Accumulation Area (SAA).[5][9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][11]
-
Store the waste container in a designated secondary containment bin within the SAA to prevent the spread of material in case of a leak.[10]
-
Ensure the SAA is clearly marked with a "Hazardous Waste" sign.[10]
The following diagram illustrates the decision-making process for handling this chemical waste:
Prohibited Disposal Methods
To ensure regulatory compliance and environmental protection, certain disposal methods are strictly forbidden for hazardous chemicals.
-
Drain Disposal: Hazardous chemicals must never be poured down the drain.[5][13] This can damage plumbing, harm aquatic life, and interfere with wastewater treatment processes.
-
Trash Disposal: Non-hazardous waste criteria are strict.[13] Given the potential hazards of this compound, it should not be disposed of in the regular trash.
-
Evaporation: Allowing chemical waste to evaporate in a fume hood is not a permissible disposal method.[4]
Final Disposal Procedures
The final step in the disposal process is the transfer of the hazardous waste to your institution's EHS department for proper disposal.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory's SAA.
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
-
Regulatory Compliance: The EHS department will manage the waste in accordance with all federal, state, and local regulations, including those set forth by the EPA under the Resource Conservation and Recovery Act (RCRA).[10][14]
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent material appropriate for acids to contain and clean up the spill.
-
Place all cleanup materials in a designated hazardous waste container.[4]
-
Clean the affected area.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
-
Personnel Exposure:
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your groundbreaking research does not come at the cost of safety or environmental integrity.
References
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
-
American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]
-
COMPO EXPERT. (2023, April 7). Material Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: 4-Aminobutyric acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-ethylbutanoic acid hydrochloride. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. 4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. peptide.com [peptide.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. acs.org [acs.org]
- 14. needle.tube [needle.tube]
Personal protective equipment for handling 4-Amino-2-methylbutanoic acid hydrochloride
Essential Safety and Handling Guide for 4-Amino-2-methylbutanoic acid hydrochloride
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound (CAS No: 22050-03-9). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 1 & 2A): Causes serious eye damage or irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][3]
The causality behind these classifications lies in the chemical's acidic nature and its reactivity with biological tissues. The hydrochloride salt can release hydrochloric acid upon dissolution, contributing to its corrosive and irritant properties. Ingestion can lead to systemic toxicity, while contact with skin and eyes can cause significant damage. Inhalation of dust or aerosols may irritate the respiratory tract.
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is non-negotiable when working with this compound. The selection of appropriate PPE is dictated by the specific task being performed and the associated risk of exposure. All personnel working in laboratories with this compound must, at a minimum, wear a lab coat, safety glasses, closed-toe shoes, and long pants.[4][5]
Table 1: Task-Specific PPE Requirements
| Task | Minimum Required PPE | Recommended PPE for Enhanced Safety |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield (if not working in a fume hood)- N95 respirator (if dust generation is likely) |
| Solution Preparation and Handling | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield- Chemical-resistant apron over lab coat |
| Large-Scale Operations (>10g) | - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls | - Full-face respirator with appropriate cartridges[6] |
| Spill Cleanup | - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical splash goggles and face shield- Chemical-resistant apron or coveralls- Respirator (as determined by spill size and location) | - Self-contained breathing apparatus (for large spills in enclosed spaces) |
Rationale for PPE Selection:
-
Gloves: Nitrile gloves offer good general protection for incidental contact.[7] For prolonged contact or handling of larger quantities, more robust gloves like butyl rubber are recommended due to their higher resistance to a broader range of chemicals.[7] Always inspect gloves for tears or degradation before use and dispose of them properly after handling the chemical.[8]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye damage, chemical splash goggles are strongly recommended, especially when handling solutions.[2] A face shield provides an additional layer of protection for the entire face from splashes.[6]
-
Protective Clothing: A standard laboratory coat is sufficient for small-scale work. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat to prevent skin contact.[6][7]
-
Respiratory Protection: A respirator is necessary when there is a risk of inhaling dust or aerosols.[8] The type of respirator and cartridge should be selected based on a formal hazard assessment.[4][6] For nuisance dust, a P95 or P1 particulate respirator may be sufficient.[8]
Operational Plans: Step-by-Step Handling Procedures
Adherence to standardized procedures is critical for minimizing exposure and ensuring reproducible results.
Weighing and Aliquoting (Solid Form)
-
Preparation: Designate a specific area for handling the solid compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don the appropriate PPE as outlined in Table 1.
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vessel.
-
Minimize Dust: Avoid creating dust by handling the material gently and keeping the container opening as small as possible.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
-
Storage: Tightly seal the stock container and return it to its designated storage location.
Solution Preparation
-
Preparation: Conduct all solution preparation activities within a certified chemical fume hood.
-
PPE: Wear the appropriate PPE for handling solutions (see Table 1).
-
Dissolution: Slowly add the pre-weighed solid to the solvent. Be aware of any potential exothermic reactions.
-
Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to spills and exposures is crucial.
Spill Cleanup Workflow
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Specific Actions for a this compound Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess: Determine the extent of the spill. For small spills, trained laboratory personnel can proceed with cleanup. For large spills, contact your institution's emergency response team.
-
PPE: Don the appropriate PPE for spill cleanup as detailed in Table 1.
-
Containment: For solid spills, carefully sweep or scoop up the material and place it in a labeled container for disposal.[2] Avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Once absorbed, carefully collect the material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused or waste material should be collected in a clearly labeled, sealed container. This includes contaminated materials from spill cleanups.
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[8] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
References
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylbutanoic acid. PubChem. Retrieved from [Link]
-
Technical Supplement. (2019, January 18). Personal Protective Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-4-amino-2-methylbutanoic acid. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Autech. (2025, December 8). MSDS of 4-Amino-2-methylbutan-2-ol. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Purdue University Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. Retrieved from [Link]
-
University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]
-
Compo Expert. (2023, April 7). Material Safety Data Sheet. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. (R)-2-Amino-2-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 17998883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. publicportal.fmi.com [publicportal.fmi.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. capotchem.cn [capotchem.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
